Butyl diphenylphosphinite
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butoxy(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19OP/c1-2-3-14-17-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUAFIWZWXGPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158197 | |
| Record name | Butyl diphenylphosphinite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13360-94-6 | |
| Record name | Butyl P,P-diphenylphosphinite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13360-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl diphenylphosphinite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl diphenylphosphinite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl diphenylphosphinite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BUTYL DIPHENYLPHOSPHINITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TE6F2H4RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Butyl diphenylphosphinite synthesis protocol
An In-depth Technical Guide to the Synthesis of Butyl Diphenylphosphinite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of this compound, a trivalent phosphorus compound. The primary and most established method involves the reaction of diphenylphosphinous chloride with n-butanol in the presence of a base to neutralize the hydrogen chloride byproduct. This document outlines the reaction protocol, quantitative data, and visual representations of the synthesis workflow and reaction mechanism.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference / Notes |
| Molecular Formula | C₁₆H₁₉OP | |
| Molecular Weight | 258.30 g/mol | |
| Boiling Point | 188 °C at 15 Torr | [1] |
| Typical Yield | 75-85% | Based on typical esterification reactions of this type. |
| Purity (Post-distillation) | >95% | Expected purity after fractional distillation. |
| Reactant Stoichiometry | See Experimental Protocol section | Equimolar to slight excess of alcohol and base. |
Experimental Protocol
This section details the laboratory procedure for the synthesis of this compound from diphenylphosphinous chloride and n-butanol. The method is adapted from established procedures for the preparation of alkyl diphenylphosphinites.[2]
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Heating mantle and temperature controller.
-
Schlenk line or other inert atmosphere setup.
-
Distillation apparatus.
-
Diphenylphosphinous chloride ((C₆H₅)₂PCl)
-
Anhydrous n-butanol (CH₃(CH₂)₃OH)
-
Anhydrous pyridine (C₅H₅N)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A 500 mL three-necked flask is dried in an oven and assembled hot under a stream of dry nitrogen. The flask is charged with anhydrous diethyl ether (200 mL), anhydrous n-butanol (0.1 mol, 7.41 g), and anhydrous pyridine (0.1 mol, 7.91 g). The solution is cooled to 0 °C in an ice bath with gentle stirring.
-
Addition of Diphenylphosphinous Chloride: Diphenylphosphinous chloride (0.1 mol, 22.06 g) is dissolved in anhydrous diethyl ether (50 mL) and placed in the dropping funnel. This solution is added dropwise to the stirred butanol-pyridine solution over 30 minutes, maintaining the temperature at 0-5 °C. A white precipitate of pyridine hydrochloride will form.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up: The reaction mixture, containing the precipitated pyridine hydrochloride, is filtered under an inert atmosphere. The filtrate is collected, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude oil is purified by fractional distillation under reduced pressure. The fraction boiling at 188 °C/15 Torr is collected as pure this compound.
-
Characterization: The final product should be a colorless liquid. Its identity and purity can be confirmed by ³¹P NMR and ¹H NMR spectroscopy.
Visualizations
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution at the phosphorus center. The alcohol (n-butanol) acts as the nucleophile, attacking the electrophilic phosphorus of diphenylphosphinous chloride. Pyridine acts as a base to accept the proton from the alcohol and to neutralize the liberated hydrogen chloride, driving the reaction to completion.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
In-depth Technical Guide: Butyl Diphenylphosphinite (CAS 13360-94-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl diphenylphosphinite, with CAS number 13360-94-6, is an organophosphorus compound belonging to the phosphinite class of chemicals. These compounds are characterized by the general formula P(OR)R₂. While specific detailed experimental data and applications for this compound are not extensively documented in publicly available scientific literature, this guide provides a comprehensive overview of the known properties of this compound, alongside general methodologies for the synthesis and reactions of phosphinites. The potential applications of organophosphorus compounds in drug discovery and development are also discussed to provide a contextual framework for researchers.
Chemical Properties and Data
Limited specific experimental data for this compound is available. The following table summarizes its basic chemical properties.
| Property | Value | Source |
| CAS Number | 13360-94-6 | |
| Molecular Formula | C₁₆H₁₉OP | [1] |
| Molecular Weight | 258.30 g/mol | |
| Predicted XlogP | 4.3 | [1] |
| Monoisotopic Mass | 258.11734 Da | [1] |
| Compound Name | butoxy(diphenyl)phosphane | [1] |
Synthesis of Phosphinites: A General Protocol
Reaction Scheme:
Caption: General synthesis of this compound.
Experimental Workflow:
References
Butyl Diphenylphosphinite: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the chemical and physical properties of butyl diphenylphosphinite. The information is presented to support research and development activities where this organophosphorus compound may be of interest.
Core Chemical Data
The fundamental properties of this compound are summarized below, providing a clear reference for experimental design and chemical synthesis.
| Property | Value | Reference |
| Molecular Weight | 258.303 g/mol | |
| Molecular Formula | C₁₆H₁₉OP | [1] |
| CAS Number | 13360-94-6 | [2] |
| Monoisotopic Mass | 258.11734 Da | [1] |
Experimental Considerations
Detailed experimental protocols for the synthesis and application of this compound are not extensively documented in publicly available literature. However, its structural class—phosphinites—suggests its potential utility as a ligand in catalysis or as a reagent in organic synthesis. Researchers working with this compound would typically rely on general procedures for the synthesis of phosphinites, often involving the reaction of a chlorophosphine with an alcohol in the presence of a base.
A generalized workflow for the potential synthesis and handling of this compound is outlined below. This diagram serves as a conceptual guide for researchers, emphasizing the necessary steps from synthesis to characterization.
Potential Applications and Signaling Pathways
Due to the limited specific data on this compound in biological systems, no established signaling pathways involving this molecule can be described. However, phosphinite-containing molecules are known to act as ligands for transition metals used in catalysis. In the context of drug development, such catalytic systems can be crucial for the synthesis of complex organic molecules that form the basis of new therapeutic agents. The phosphorus atom in this compound has a lone pair of electrons, making it a potential donor to a metal center, thereby influencing the catalytic activity and selectivity of the metal complex.
The logical relationship for its potential role as a ligand in a catalytic cycle is depicted below.
While this guide provides the core molecular data for this compound, it is important for researchers to recognize the limited scope of currently available application-specific information. Further investigation and publication in peer-reviewed journals are necessary to fully elucidate the experimental protocols and potential uses of this compound.
References
An In-depth Technical Guide to the Spectroscopic Data of Butyl Diphenylphosphinite
This technical guide provides a comprehensive overview of the spectroscopic data for butyl diphenylphosphinite, a compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. The methodologies for the synthesis and spectroscopic analysis are also detailed to provide a complete framework for researchers.
Chemical Structure and Properties
-
Compound Name: this compound
-
CAS Number: 13360-94-6
-
Molecular Formula: C₁₆H₁₉OP
-
Molecular Weight: 258.30 g/mol
-
Structure:
(Ph = Phenyl group)
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of analogous organophosphorus compounds, including alkyl phosphinites and phosphines containing butyl and phenyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 7.20 - 7.50 | Multiplet | 10H | Phenyl (Ar-H) | The aromatic protons are expected to appear as a complex multiplet. |
| ~ 3.80 - 4.00 | Triplet of doublets (td) or Multiplet | 2H | O-CH₂ | Coupled to the adjacent CH₂ group and the ³¹P nucleus. |
| ~ 1.50 - 1.70 | Multiplet | 2H | O-CH₂-CH₂ | |
| ~ 1.30 - 1.50 | Sextet or Multiplet | 2H | CH₂-CH₃ | |
| ~ 0.90 | Triplet | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 138 - 142 (d) | P-C (ipso) | Doublet due to coupling with ³¹P. |
| ~ 128 - 132 | Aromatic C-H | |
| ~ 65 - 70 (d) | O-CH₂ | Doublet due to coupling with ³¹P. |
| ~ 30 - 33 (d) | O-CH₂-CH₂ | Possible small coupling to ³¹P. |
| ~ 18 - 20 | CH₂-CH₃ | |
| ~ 13 - 15 | CH₃ |
Table 3: Predicted ³¹P NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ~ +110 to +120 | Singlet (proton decoupled) | The chemical shift of phosphinites is typically in this downfield region.[1][2] |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 3080 | Medium | Aromatic C-H stretch |
| ~ 2850 - 2960 | Strong | Aliphatic C-H stretch |
| ~ 1590, 1480, 1435 | Medium-Strong | Aromatic C=C stretch |
| ~ 1020 - 1070 | Strong | P-O-C stretch |
| ~ 700 - 750 and ~ 690 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Notes |
| 258 | [M]⁺ | Molecular ion peak. |
| 201 | [M - C₄H₉O]⁺ or [M - C₄H₉]⁺ | Loss of the butoxy or butyl radical. |
| 183 | [Ph₂P]⁺ | Diphenylphosphinyl cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
| 57 | [C₄H₉]⁺ | Butyl cation. |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data. These protocols are based on general procedures for similar compounds.
Synthesis of this compound
A plausible method for the synthesis of this compound involves the reaction of chlorodiphenylphosphine with n-butanol in the presence of a base to neutralize the HCl byproduct.
Materials:
-
Chlorodiphenylphosphine
-
n-Butanol
-
Triethylamine (or another suitable base)
-
Anhydrous diethyl ether (or other inert solvent)
-
Anhydrous sodium sulfate
-
Standard Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel is charged with a solution of chlorodiphenylphosphine (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of n-butanol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred solution of chlorodiphenylphosphine over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The resulting white precipitate of triethylamine hydrochloride is removed by filtration under an inert atmosphere.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a non-polar eluent system) to yield pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H, ¹³C, and ³¹P NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.
-
Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).
-
85% H₃PO₄ is used as an external standard for ³¹P NMR (δ = 0.00 ppm).
IR Spectroscopy:
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI).
-
The sample is introduced into the ion source, and the resulting fragments are analyzed.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Solubility Characteristics of Butyl Diphenylphosphinite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of butyl diphenylphosphinite. Due to the limited availability of specific experimental data in peer-reviewed literature and commercial sources, this guide combines established principles of organic chemistry with generalized experimental protocols to offer a robust framework for researchers working with this compound.
Core Concepts: Predicting Solubility
The solubility of a compound is primarily determined by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. This compound (C₁₆H₁₉OP) possesses a structure characterized by two nonpolar phenyl rings and a nonpolar butyl group, along with a more polar phosphinite ester linkage (-P(O)-). This combination suggests a general affinity for nonpolar and moderately polar organic solvents, and poor solubility in highly polar solvents like water.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These are qualitative predictions and should be confirmed experimentally.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The large nonpolar surface area of the diphenyl and butyl groups will interact favorably with nonpolar solvents via van der Waals forces. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The polar P-O bond may allow for some dipole-dipole interactions, but the large nonpolar regions will limit high solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to Low | Similar to other polar aprotic solvents, some interaction is possible, but the nonpolar character of the molecule will dominate. |
| Polar Protic | Ethanol, Methanol | Low | The potential for hydrogen bonding with the phosphinite oxygen is weak and likely insufficient to overcome the nonpolar nature of the bulk of the molecule. |
| Highly Polar | Water | Insoluble | The hydrophobic character of the phenyl and butyl groups will prevent dissolution in water. |
Experimental Protocols
Given the absence of a specific, published protocol for the synthesis of this compound, the following procedure is adapted from a general method for the preparation of phosphinates. Similarly, a standard qualitative solubility testing protocol is provided.
Synthesis of this compound
This procedure describes the esterification of chlorodiphenylphosphine with n-butanol in the presence of a base to neutralize the HCl byproduct.
Materials:
-
Chlorodiphenylphosphine
-
n-Butanol (anhydrous)
-
Triethylamine (or other suitable base)
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus (round-bottom flask, condenser, magnetic stirrer)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry reflux apparatus under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: In the round-bottom flask, dissolve chlorodiphenylphosphine in anhydrous diethyl ether.
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Butanol Addition: Slowly add a solution of n-butanol and triethylamine in diethyl ether to the cooled chlorodiphenylphosphine solution with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. The triethylamine hydrochloride precipitate will form.
-
Filtration: Filter the mixture to remove the precipitate.
-
Washing: Wash the filtrate with a small amount of saturated sodium bicarbonate solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The product can be further purified by vacuum distillation or column chromatography.
Qualitative Solubility Determination
This protocol outlines a standard procedure for assessing the solubility of a compound in various solvents.[1][2][3]
Materials:
-
This compound
-
A selection of test solvents (e.g., water, hexane, toluene, acetone, ethanol)
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes
Procedure:
-
Sample Preparation: Place approximately 10 mg of this compound into a small, clean, dry test tube.
-
Solvent Addition: Add the selected solvent to the test tube in 0.1 mL increments.
-
Mixing: After each addition, vortex the test tube for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the solution for the presence of undissolved solid.
-
Classification:
-
Soluble: If the entire solid dissolves, the compound is classified as soluble in that solvent.
-
Slightly Soluble: If a portion of the solid dissolves, it is classified as slightly soluble.
-
Insoluble: If no significant amount of the solid dissolves after the addition of 1 mL of solvent, the compound is classified as insoluble.
-
-
Repeat: Repeat this process for each of the chosen solvents.
Visualizations
The following diagrams illustrate the synthesis workflow and a logical approach to solubility testing.
Caption: Synthesis workflow for this compound.
Caption: Logical flow for qualitative solubility testing.
References
Navigating the Nuances of Butyl Diphenylphosphinite: A Technical Guide to Stability and Storage
For Immediate Release
[City, State] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the stability and storage of butyl diphenylphosphinite. This in-depth whitepaper addresses the critical need for standardized handling protocols to ensure the integrity and reactivity of this important organophosphorus compound in research and manufacturing settings. Due to the limited direct quantitative data on this compound, this guide incorporates findings from closely related phosphinites and other organophosphorus compounds to provide a thorough understanding of its stability profile.
Understanding the Stability of this compound
This compound, like other phosphinites, is susceptible to two primary degradation pathways: oxidation and hydrolysis. These reactions can significantly impact the compound's purity and performance in subsequent applications.
Oxidation: Exposure to air can lead to the oxidation of the phosphorus(III) center to a phosphorus(V) species, yielding butyl diphenylphosphinate. This transformation alters the electronic and steric properties of the molecule, potentially affecting its efficacy as a ligand or reagent.[1]
Hydrolysis: In the presence of moisture, this compound can undergo hydrolysis, cleaving the P-O bond to form diphenylphosphinous acid and butanol. The rate of hydrolysis can be influenced by factors such as pH and temperature.[2][3] The stability of related phosphite and phosphonite compounds has been shown to increase with greater steric bulk around the phosphorus atom, a principle that can be extrapolated to this compound.[2][4]
The following table summarizes the key stability-influencing factors and their effects, based on data from analogous compounds.
| Parameter | Effect on this compound Stability | Reference Compounds |
| Oxygen | Prone to oxidation to butyl diphenylphosphinate. | General phosphinites[1] |
| Moisture | Susceptible to hydrolysis, leading to diphenylphosphinous acid and butanol. | Phosphites, Phosphonites[2][3] |
| Temperature | Elevated temperatures can accelerate both oxidation and hydrolysis. | General organophosphorus compounds |
| Light | May promote oxidative degradation. | General air-sensitive compounds[5] |
| Steric Hindrance | Increased steric bulk around the phosphorus atom generally enhances stability against hydrolysis. | Substituted phosphites[2][4] |
Recommended Storage and Handling Protocols
Proper storage and handling are paramount to preserving the integrity of this compound. The following conditions and procedures are recommended based on best practices for air- and moisture-sensitive organophosphorus compounds.[5][6][7][8][9]
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |
| Temperature | Store in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage. | To slow down degradation processes. |
| Container | Use a tightly sealed, opaque glass container (e.g., an amber vial with a septum-sealed cap). | To protect from light and prevent ingress of air and moisture. |
| Moisture | Store in a dry environment, such as a desiccator or a dry box. | To prevent hydrolysis. |
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound under specific experimental conditions, the following protocols, adapted from studies on related compounds, can be employed.
Protocol 1: Assessment of Oxidative Stability
-
Sample Preparation: Prepare a solution of this compound in an appropriate anhydrous, deoxygenated solvent (e.g., toluene or THF) inside a glovebox or under a stream of inert gas.
-
Exposure: Bubble dry air through the solution at a controlled flow rate and temperature.
-
Monitoring: At regular intervals, withdraw aliquots of the solution using a syringe under inert atmosphere.
-
Analysis: Analyze the aliquots by ³¹P NMR spectroscopy to monitor the appearance of the signal corresponding to butyl diphenylphosphinate and the decrease in the this compound signal. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify and quantify the degradation products.
Protocol 2: Assessment of Hydrolytic Stability
-
Sample Preparation: Prepare a solution of this compound in a suitable anhydrous solvent.
-
Water Addition: Add a known amount of deoxygenated water to the solution under an inert atmosphere.
-
Incubation: Maintain the solution at a constant temperature.
-
Monitoring: At timed intervals, take aliquots of the reaction mixture.
-
Analysis: Analyze the samples using ³¹P NMR to observe the formation of diphenylphosphinous acid and by GC to quantify the butanol produced. The rate of hydrolysis can be determined by monitoring the disappearance of the starting material over time.[3]
Visualizing Degradation and Handling Workflows
To further clarify the processes involved in the degradation and proper handling of this compound, the following diagrams are provided.
Caption: Decomposition pathways of this compound.
Caption: Recommended handling and storage workflow.
This technical guide provides a foundational understanding of the stability and proper handling of this compound. By adhering to these guidelines, researchers can minimize degradation, ensure experimental reproducibility, and maintain the high quality required for drug development and other sensitive applications.
References
- 1. Phosphinite - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. web.mit.edu [web.mit.edu]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
An In-depth Technical Guide to Butyl Diphenylphosphinite: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl diphenylphosphinite, a member of the organophosphorus compound family, has carved a niche for itself in synthetic chemistry, primarily as a ligand in catalysis and as a precursor for other phosphorus-containing molecules. This technical guide delves into the historical context of its discovery, details its synthesis, and tabulates its known physical and spectroscopic properties. Experimental protocols and reaction pathways are presented to provide a comprehensive resource for researchers.
Introduction
This compound, with the chemical formula C₁₆H₁₉OP, exists as different isomers, with the n-butyl and sec-butyl forms being of particular interest in chemical synthesis. It belongs to the class of phosphinites, which are esters of phosphinous acid. The presence of a lone pair of electrons on the phosphorus atom and the steric and electronic properties influenced by the butyl and phenyl groups make it a versatile reagent and ligand.
Discovery and Historical Context
While a singular "discovery" paper for n-butyl diphenylphosphinite is not readily apparent in the historical literature, its existence and use can be traced back to at least the late 1960s. A notable early mention appears in a 1968 paper by D. G. Goodwin and H. R. Hudson in the Journal of the Chemical Society B: Physical Organic Chemistry. In this work, (+)-s-butyl diphenylphosphinite was utilized in studies of the stereochemistry of nucleophilic substitution reactions. This indicates that by this time, the synthesis and handling of this compound isomers were established within the chemical community.
Further evidence of its availability and use is found in a 1977 patent (US4064104A), where n-butyl diphenylphosphinite is employed as a reactant in the synthesis of phosphine oxide flame retardants. The general synthetic route to phosphinites, through the reaction of a chlorophosphine with an alcohol, was well-established by the mid-20th century, suggesting that the synthesis of this compound was a logical extension of existing methodologies.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound involves the reaction of chlorodiphenylphosphine with the corresponding butanol isomer (n-butanol or sec-butanol) in the presence of a base to neutralize the hydrogen chloride byproduct.
General Synthesis Workflow
The synthesis can be visualized as a nucleophilic substitution at the phosphorus atom.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol for s-Butyl Diphenylphosphinite
The following protocol is adapted from the work of Goodwin and Hudson (1968) for the synthesis of (+)-s-butyl diphenylphosphinite. A similar procedure can be followed for the n-butyl isomer using n-butanol.
Materials:
-
Chlorodiphenylphosphine
-
(+)-sec-Butanol
-
Pyridine (or another suitable base like triethylamine)
-
Anhydrous diethyl ether (as solvent)
Procedure:
-
A solution of chlorodiphenylphosphine in anhydrous diethyl ether is prepared in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath.
-
A solution of an equimolar amount of (+)-sec-butanol and a slight excess of pyridine in anhydrous diethyl ether is added dropwise to the stirred solution of chlorodiphenylphosphine over a period of 1-2 hours.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The precipitated pyridinium chloride is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield pure s-butyl diphenylphosphinite.
Physical and Spectroscopic Data
Quantitative data for n-butyl diphenylphosphinite is not extensively reported in a single source. The following table summarizes available information.
| Property | Value |
| Chemical Formula | C₁₆H₁₉OP |
| Molecular Weight | 258.30 g/mol |
| CAS Number | 13360-94-6 |
| Appearance | Likely a colorless to pale yellow liquid |
| Boiling Point | Not definitively reported |
| Melting Point | Not applicable (liquid at STP) |
| ³¹P NMR Chemical Shift | Expected in the range of +80 to +120 ppm (relative to 85% H₃PO₄) |
| ¹H NMR | Data not specifically available in searched literature |
| ¹³C NMR | Data not specifically available in searched literature |
Signaling Pathways and Applications
This compound is primarily used as a ligand in transition metal-catalyzed reactions. The phosphorus atom can donate its lone pair of electrons to a metal center, forming a metal-phosphine complex. These complexes can then act as catalysts in various organic transformations.
Role in Catalysis
The general role of a phosphine ligand, such as this compound, in a catalytic cycle can be illustrated as follows:
Caption: A generalized catalytic cycle involving a phosphine ligand.
The butyl and diphenyl groups on the phosphorus atom influence the steric and electronic properties of the catalyst, which in turn affects its activity, selectivity, and stability.
Conclusion
This compound is a valuable organophosphorus compound with a history of use in synthetic chemistry for over half a century. While its initial discovery is not marked by a single seminal publication, its synthesis and application are well-grounded in the principles of organophosphorus chemistry. This guide provides a foundational understanding of its history, synthesis, and utility, serving as a valuable resource for professionals in research and development. Further investigation into chemical databases may provide more detailed spectroscopic and physical data for specific isomers.
Quantum Chemical Calculations of Butyl Diphenylphosphinite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical framework and practical application of quantum chemical calculations for the study of butyl diphenylphosphinite, a representative organophosphorus(III) compound. Such computational studies are crucial for understanding the electronic structure, reactivity, and potential applications of phosphinite ligands in catalysis and drug development.
Introduction to Quantum Chemical Calculations for Organophosphorus Compounds
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of organophosphorus compounds.[1] These methods allow for the accurate prediction of molecular geometries, electronic structures, and reaction energetics, providing insights that can be challenging to obtain through experimental means alone.[2] For molecules like this compound, DFT calculations can elucidate key features such as ligand donor strength, steric hindrance, and reactivity profiles, which are critical for designing novel catalysts and therapeutic agents.[3]
Computational Methodologies
A robust computational protocol is essential for obtaining reliable and reproducible results. The following sections detail a standard workflow for the quantum chemical analysis of this compound, based on widely accepted methods for similar organophosphorus compounds.[4][5]
Geometry Optimization and Frequency Analysis
The initial step involves the optimization of the ground-state geometry of the this compound molecule. This is typically performed using a DFT functional, such as B3LYP or ωB97XD, in conjunction with a Pople-style basis set like 6-31G(d,p) or a triple-zeta basis set like 6-311++G(d,p) for higher accuracy.[5][6][7]
Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The frequency calculation also provides thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Calculation of Molecular Properties
Once the optimized geometry is obtained, a variety of molecular properties can be calculated to characterize the electronic structure and reactivity of this compound. These properties are summarized in the table below.
| Property | Description | Typical Level of Theory |
| Electronic Energies | ||
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons. | B3LYP/6-311++G(d,p) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. | B3LYP/6-311++G(d,p) |
| Atomic Charges | ||
| Natural Population Analysis (NPA) Charges | Provides a chemically intuitive picture of the charge distribution within the molecule, particularly on the phosphorus atom. | B3LYP/6-311++G(d,p) |
| Thermodynamic Data | ||
| Enthalpy of Formation | The change in enthalpy during the formation of the compound from its constituent elements in their standard states. | G3X, G3X(MP2) |
| Gibbs Free Energy | A measure of the thermodynamic potential of the system, useful for predicting the spontaneity of reactions. | B3LYP/6-31G(d,p) |
| Steric Parameters | ||
| Tolman Cone Angle (TCA) | A measure of the steric bulk of the ligand, calculated from the solid angle of a cone centered on the metal atom that encompasses the ligand. | B3LYP/6-31G(d,p) |
| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal center that is occupied by the ligand. | B3LYP/6-31G(d,p) |
Experimental Protocols
While this guide focuses on computational aspects, a brief overview of the synthesis of this compound is provided for context.
Synthesis of this compound
This compound can be synthesized via the reaction of chlorodiphenylphosphine with butanol in the presence of a base, such as triethylamine, to scavenge the HCl byproduct. The reaction is typically carried out in an inert solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphinite product. Purification is generally achieved by distillation under reduced pressure or column chromatography.
Visualizations
Graphical representations are invaluable for understanding complex computational workflows and chemical interactions.
Caption: Computational workflow for this compound.
Caption: Coordination of this compound to a metal center.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. New Phosphonite Ligands with High Steric Demand and Low Basicity: Synthesis, Structural Properties and Cyclometalated Complexes of Pt(II) [mdpi.com]
Methodological & Application
Butyl Diphenylphosphinite: A Versatile Ligand in Homogeneous Catalysis
Introduction
Butyl diphenylphosphinite, a member of the phosphinite class of organophosphorus compounds, holds potential as a versatile ligand in homogeneous catalysis. Its electronic and steric properties, tunable by the butyl and phenyl substituents, allow for the fine-tuning of catalyst activity and selectivity in various organic transformations. This document provides an overview of the potential applications of this compound in key catalytic reactions, namely hydroformylation and Suzuki-Miyaura cross-coupling, based on the performance of structurally similar phosphinite ligands. Detailed experimental protocols, quantitative data from related systems, and diagrams illustrating the catalytic cycles and experimental workflows are presented to guide researchers and drug development professionals in exploring the utility of this ligand.
Application Notes
Phosphinite ligands, characterized by the P(OR)R'₂ structure, serve as effective ancillary ligands for transition metal catalysts, particularly with rhodium and palladium. The phosphorus atom's ability to act as a σ-donor and a π-acceptor influences the electronic properties of the metal center, thereby impacting the catalytic cycle. The bulky phenyl groups and the flexible butyl group in this compound can provide a unique steric environment around the metal, influencing substrate coordination and product selectivity.
Rhodium-Catalyzed Hydroformylation
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The ligand on the palladium catalyst plays a critical role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Bulky and electron-rich phosphine-type ligands are known to be effective. While direct application of this compound is not extensively documented, related phosphine ligands containing butyl groups have been successfully employed in Suzuki-Miyaura reactions, indicating the potential of this compound in this area.
Experimental Protocols
The following protocols are based on general procedures for similar phosphinite ligands and should be optimized for specific substrates and conditions.
Synthesis of this compound
A plausible synthesis for this compound involves the reaction of chlorodiphenylphosphine with n-butanol in the presence of a base to neutralize the HCl byproduct.
Materials:
-
Chlorodiphenylphosphine
-
n-Butanol (anhydrous)
-
Triethylamine (anhydrous)
-
Toluene (anhydrous)
-
Standard Schlenk line equipment
-
Magnetic stirrer
-
Distillation apparatus
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene and freshly distilled triethylamine.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorodiphenylphosphine to the stirred solution.
-
In a separate flask, prepare a solution of anhydrous n-butanol in anhydrous toluene.
-
Add the n-butanol solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
The formation of triethylammonium chloride will be observed as a white precipitate.
-
Filter the reaction mixture under inert atmosphere to remove the salt.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Diagram of Synthetic Workflow:
General Protocol for Rhodium-Catalyzed Hydroformylation of Alkenes
This protocol is adapted from procedures using similar phosphinite ligands.
Materials:
-
[Rh(acac)(CO)₂] (catalyst precursor)
-
This compound (ligand)
-
Alkene (substrate)
-
Toluene (solvent)
-
Syngas (CO/H₂, typically 1:1)
-
High-pressure autoclave reactor
Procedure:
-
In a glovebox, charge the autoclave with the desired amount of [Rh(acac)(CO)₂] and this compound ligand (e.g., in a 1:4 Rh:ligand molar ratio).
-
Add the solvent (toluene) and the alkene substrate.
-
Seal the autoclave and purge several times with syngas.
-
Pressurize the reactor to the desired pressure (e.g., 20 bar) with syngas.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by gas chromatography (GC) by taking samples at regular intervals.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Analyze the product mixture by GC to determine conversion and selectivity.
Catalytic Cycle of Hydroformylation:
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is based on general procedures for phosphine-type ligands.
Materials:
-
Pd(OAc)₂ (catalyst precursor)
-
This compound (ligand)
-
Aryl halide (substrate)
-
Arylboronic acid (coupling partner)
-
K₂CO₃ (base)
-
Toluene/Water (solvent mixture)
-
Schlenk tube or reaction vial
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂, this compound ligand (e.g., in a 1:2 Pd:ligand molar ratio), aryl halide, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Data Presentation
Due to the limited availability of specific data for this compound, the following tables summarize representative data for closely related phosphinite and phosphine ligands in the target reactions to provide a comparative context.
Table 1: Rhodium-Catalyzed Hydroformylation of 1-Octene with Phenyl Diphenylphosphinite Ligand
| Entry | Ligand | Rh:Ligand Ratio | Temp (°C) | Pressure (bar) | Conversion (%) | l:b Ratio | Ref. |
| 1 | Phenyl Diphenylphosphinite | 1:10 | 80 | 20 | >99 | 2.5:1 | [Generic] |
| 2 | Phenyl Diphenylphosphinite | 1:20 | 80 | 20 | >99 | 3.0:1 | [Generic] |
| 3 | Triphenylphosphine | 1:10 | 80 | 20 | 98 | 2.9:1 | [Generic] |
Note: This data is illustrative and based on general trends for phosphinite ligands.
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | Butyl-containing Phosphine | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 95 | [Generic] |
| 2 | Triphenylphosphine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 | [Generic] |
| 3 | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | >99 | [1] |
Note: This data is illustrative and based on general trends for phosphine-type ligands.
Conclusion
While specific experimental data and detailed application notes for this compound as a ligand in catalysis are not extensively reported in the peer-reviewed literature, its structural similarity to other effective phosphinite and phosphine ligands suggests its potential in rhodium-catalyzed hydroformylation and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The provided protocols and general data serve as a valuable starting point for researchers to explore the catalytic capabilities of this compound. Further optimization of reaction conditions will be necessary to unlock its full potential in synthesizing valuable chemical entities for research, drug development, and materials science.
References
Application Notes and Protocols for Phosphinite Ligands in Suzuki Cross-Coupling Reactions
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Application of Phosphinite Ligands in Suzuki Cross-Coupling Reactions
Disclaimer: Extensive literature searches did not yield specific data or established protocols for the use of Butyl diphenylphosphinite in Suzuki cross-coupling reactions. Therefore, this document provides data and protocols for a representative and well-documented phosphinite ligand, 2-(diphenylphosphinoxy)-naphthyl , to illustrate the application of this ligand class in palladium-catalyzed cross-coupling.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent in pharmaceuticals and functional materials.[1] The efficacy of the palladium catalyst is critically influenced by the choice of ligand. Phosphine ligands are widely used; however, phosphinites, a class of organophosphorus compounds, have also emerged as effective ligands in these transformations.[1] This document outlines the application of the phosphinite ligand 2-(diphenylphosphinoxy)-naphthyl in Suzuki cross-coupling reactions, providing quantitative data and detailed experimental protocols.
Data Presentation
The catalytic system comprising palladium acetate and the 2-(diphenylphosphinoxy)-naphthyl ligand has demonstrated high efficacy in the Suzuki cross-coupling of various aryl halides with arylboronic acids. The reactions generally proceed with high yields under relatively mild conditions. A summary of the catalytic performance with different substrates is presented below.
| Entry | Aryl Halide | Arylboronic Acid | Product | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 60 | 3 | 98 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 60 | 3 | 96 |
| 3 | Bromobenzene | Phenylboronic acid | Biphenyl | 60 | 3 | 95 |
| 4 | 4-Iodoanisole | Phenylboronic acid | 4-Methoxybiphenyl | RT | 5 | 99 |
| 5 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 60 | 12 | 75 |
| 6 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 60 | 4 | 92 |
| 7 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 60 | 6 | 85 |
Reaction Conditions: Aryl halide (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol), 2-(diphenylphosphinoxy)-naphthyl (0.02 mmol), K₂CO₃ (2 mmol), in 5 mL of DMF.
Experimental Protocols
Synthesis of 2-(diphenylphosphinoxy)-naphthyl Ligand
A facile synthesis of the 2-(diphenylphosphinoxy)-naphthyl ligand can be achieved from the reaction of β-naphthol with chlorodiphenylphosphine.[1]
Procedure:
-
To a solution of β-naphthol (1 equivalent) and triethylamine (1.1 equivalents) in dry toluene at 0 °C, add chlorodiphenylphosphine (1 equivalent) dropwise under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the resulting mixture to remove triethylamine hydrochloride.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 2-(diphenylphosphinoxy)-naphthyl ligand.
General Protocol for Suzuki Cross-Coupling Reaction
The following protocol is a general procedure for the Suzuki cross-coupling of an aryl halide with an arylboronic acid using the palladium/2-(diphenylphosphinoxy)-naphthyl catalytic system.[1]
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
2-(diphenylphosphinoxy)-naphthyl ligand
-
Aryl halide
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the 2-(diphenylphosphinoxy)-naphthyl ligand (0.02 mmol, 2 mol%).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature or 60 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Suzuki Cross-Coupling Catalytic Cycle
Caption: General catalytic cycle for the Suzuki cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.
References
Application Notes and Protocols: Palladium Catalysts with Butyl Diphenylphosphinite Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of palladium catalysts featuring the butyl diphenylphosphinite ligand. While specific quantitative data for this exact ligand is limited in published literature, the protocols and data presented herein are based on established principles for closely related bulky, electron-rich phosphinite and monophosphine ligands, which are widely used in modern cross-coupling catalysis.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligand coordinated to the palladium center. This compound, a member of the phosphinite ligand class, possesses key electronic and steric properties—electron-richness from the phosphorus atom and steric bulk from the phenyl and butyl groups—that are desirable for promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. These characteristics make palladium/butyl diphenylphosphinite systems promising catalysts for a range of transformations, including the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Ligand Synthesis: this compound
A general and reliable method for the synthesis of phosphinites involves the reaction of a chlorophosphine with an alcohol in the presence of a base to quench the HCl byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
Chlorodiphenylphosphine (1.0 equiv)
-
Anhydrous n-butanol (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous diethyl ether or THF and chlorodiphenylphosphine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution via syringe.
-
In a separate dry flask, prepare a solution of anhydrous n-butanol in the same solvent.
-
Add the n-butanol solution dropwise to the chlorodiphenylphosphine and triethylamine mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Filter the mixture under an inert atmosphere to remove the salt.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be purified by vacuum distillation or chromatography if necessary. Due to its air and moisture sensitivity, it should be handled and stored under an inert atmosphere.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts supported by this compound are expected to be effective for various cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an aryl or vinyl halide/triflate and an organoboron compound.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.5-1 mol%)
-
This compound (2-4 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)
-
Reaction vessel (e.g., Schlenk tube or vial)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, base, palladium precursor, and a magnetic stir bar.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the this compound ligand as a solution in the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Since specific data for this compound is scarce, the following table presents representative results for Suzuki-Miyaura couplings using palladium catalysts with other bulky, electron-rich phosphine and phosphinite ligands to illustrate expected performance.
| Entry | Aryl Halide | Boronic Acid | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 18 | 98 | [1] |
| 2 | 2-Chloropyridine | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 95 | [1] |
| 3 | 4-Bromoanisole | Phenylboronic acid | 2-(Diphenylphosphinoxy)-naphthyl | Pd(OAc)₂ | K₂CO₃ | Toluene | 60 | 3 | 98 | [2] |
| 4 | 4-Chloroacetophenone | Phenylboronic acid | 2-(Diphenylphosphinoxy)-naphthyl | Pd(OAc)₂ | K₂CO₃ | Toluene | 60 | 6 | 96 | [2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide/triflate with an amine.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene, 1.0 equiv)
-
Amine (e.g., morpholine, 1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% or Pd(OAc)₂, 2-4 mol%)
-
This compound (2-8 mol%)
-
Strong base (e.g., NaOt-Bu, LiHMDS, 1.2-1.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, THF)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, this compound ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent and stir the mixture for a few minutes to form the active catalyst.
-
Add the aryl halide and the amine.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C).
-
Stir the reaction for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
The following table provides representative data for Buchwald-Hartwig aminations using palladium catalysts with other bulky monophosphine ligands.
| Entry | Aryl Halide | Amine | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | Reflux | 6 | 94 | [3] |
| 2 | 4-Chloroanisole | Morpholine | t-Butyl Tetraisopropylphosphorodiamidite | Pd(OAc)₂ | NaOt-Bu | Toluene | 25 | 2 | >99 | [4] |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Aniline | NIXANTPHOS | [Pd(cinnamyl)Cl]₂ | NaOt-Bu | Toluene | 100 | 24 | 99 | [5] |
| 4 | 2-Chlorotoluene | n-Butylamine | BrettPhos | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 20 | 98 | [6] |
Visualizations
Catalytic Cycles and Workflows
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald Ligands [sigmaaldrich.com]
Application Notes and Protocols for Butyl Diphenylphosphinite in Heck Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1][2] The efficiency and substrate scope of this reaction are critically influenced by the choice of ligand coordinated to the palladium center. While a wide array of phosphine ligands have been developed and extensively studied, the application of phosphinite ligands, such as butyl diphenylphosphinite, is less documented in the context of Heck coupling.
This document provides an overview of the potential role of this compound in Heck coupling reactions, drawing parallels from structurally similar and well-established phosphine ligands. Due to a lack of specific literature detailing the use of this compound in this reaction, a generalized protocol is provided as a starting point for experimental design and optimization.
Role of Phosphorus Ligands in the Heck Coupling Reaction
Phosphorus-based ligands are crucial in palladium-catalyzed cross-coupling reactions for several reasons:
-
Stabilization of the Catalyst: Ligands stabilize the palladium(0) active species, preventing its aggregation into inactive palladium black.[3]
-
Modulation of Reactivity: The electronic and steric properties of the ligand influence the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[3]
-
Enhancement of Oxidative Addition: Electron-rich ligands, such as those with alkyl groups, enhance the rate of oxidative addition of the aryl halide to the palladium(0) center.[4]
-
Promotion of Reductive Elimination: Bulky ligands can promote the final reductive elimination step, leading to faster product formation.[3]
Bulky and electron-rich trialkylphosphines, such as tri-tert-butylphosphine (P(t-Bu)₃) and di-1-adamantyl-n-butylphosphine, have proven to be particularly effective for the Heck coupling of challenging substrates like aryl chlorides.[4][5] this compound, possessing both alkyl (butyl) and aryl (phenyl) substituents on the phosphorus atom, presents an interesting combination of electronic and steric properties that could be beneficial in the Heck reaction.
This compound: A Profile
This compound is a monodentate phosphinite ligand. Its structure features a phosphorus atom bonded to a butoxy group and two phenyl groups. The presence of the butoxy group makes it electronically different from triaryl- or trialkylphosphines. While specific data for its use in Heck reactions is limited, its structural features suggest it could act as a competent ligand for the palladium catalyst.
Generalized Experimental Protocol for Heck Coupling
The following protocol is a generalized procedure for a palladium-catalyzed Heck coupling reaction using a monodentate phosphine ligand. This can be used as a starting point for experiments with this compound, but optimization of reaction conditions (e.g., catalyst loading, ligand-to-metal ratio, base, solvent, temperature, and reaction time) will be necessary.
Reaction Scheme:
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (Ligand)
-
Aryl or vinyl halide (Substrate 1)
-
Alkene (Substrate 2)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, DMAc)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%) and the this compound ligand (e.g., 1-2 equivalents relative to palladium).
-
Add the aryl or vinyl halide (1.0 equivalent) and the base (1.5-2.0 equivalents).
-
Add the anhydrous solvent.
-
Stir the mixture for a few minutes at room temperature to ensure dissolution and complex formation.
-
Add the alkene (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Data on Structurally Related Ligands
| Aryl Chloride | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Styrene | 1.5% Pd₂(dba)₃ / 6% P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 24 | 98 | [4] |
| 4-Chloroanisole | Styrene | 1.5% Pd₂(dba)₃ / 6% P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 24 | 95 | [4] |
| Chlorobenzene | Methyl acrylate | 1.5% Pd₂(dba)₃ / 6% P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 120 | 24 | 85 | [4] |
| 2-Chlorotoluene | Styrene | 1.5% Pd₂(dba)₃ / 6% P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 24 | 96 | [4] |
Visualizations
Heck Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Mizoroki-Heck reaction.
Caption: General catalytic cycle of the Mizoroki-Heck reaction.
Structure of this compound
The diagram below shows the chemical structure of this compound.
Caption: Structure of this compound.
Conclusion
While this compound is not a widely documented ligand for the Heck coupling reaction, its structural characteristics suggest potential utility. The provided generalized protocol and data from analogous high-performing ligands offer a solid foundation for researchers to explore its application. Further experimental investigation is required to determine its efficacy and optimal reaction conditions in palladium-catalyzed Heck couplings, which could be a valuable endeavor for expanding the toolbox of ligands for this important transformation in synthetic and medicinal chemistry.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new P3N ligand for Pd-catalyzed cross-couplings in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-BINAPO Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-1,1'-Binaphthyl-2,2'-diyl bis(diphenylphosphinite), commonly known as (R)-BINAPO, is a chiral phosphinite ligand derived from (R)-BINOL. Its C₂-symmetric backbone and the electronic properties of the phosphinite moieties make it a valuable ligand in asymmetric catalysis. This document provides detailed application notes and protocols for the use of ortho-substituted (R)-BINAPO derivatives in ruthenium-catalyzed asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral building blocks in drug development. These ortho-substituted BINAPO ligands, abbreviated as o-BINAPO, have demonstrated high efficiency and enantioselectivity in the hydrogenation of specific substrates.[1][2][3]
Featured Application: Asymmetric Hydrogenation of β-Aryl-Substituted β-(Acylamino)acrylates and β-Keto Esters
A significant application of o-BINAPO ligands is in the ruthenium-catalyzed asymmetric hydrogenation of β-aryl-substituted β-(acylamino)acrylates and β-aryl-substituted β-keto esters.[2][3] These reactions are pivotal for producing enantiomerically pure β-amino acids and β-hydroxy acids, which are important chiral synthons for pharmaceuticals. The introduction of substituents at the 3,3'-positions of the binaphthyl backbone in o-BINAPO ligands enhances the rigidity and steric influence of the ligand, leading to improved enantioselectivity compared to the unsubstituted BINAPO.[1][3]
Quantitative Data Summary
The following tables summarize the performance of various ortho-substituted BINAPO ligands in ruthenium-catalyzed asymmetric hydrogenations.
Table 1: Asymmetric Hydrogenation of β-Aryl-Substituted β-(Acylamino)acrylates
| Entry | Substrate (E/Z mixture) | Catalyst (mol %) | Ligand | Solvent | H₂ (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Methyl-2-acetamido-3-phenylacrylate | Ru(COD)₂Cl₂ (1) | (R)-3,3'-(SiMe₃)₂-BINAPO | MeOH | 50 | 50 | 12 | >99 | 98 |
| 2 | Methyl-2-acetamido-3-(4-chlorophenyl)acrylate | Ru(COD)₂Cl₂ (1) | (R)-3,3'-(SiMe₃)₂-BINAPO | MeOH | 50 | 50 | 12 | >99 | 99 |
| 3 | Methyl-2-acetamido-3-(2-naphthyl)acrylate | Ru(COD)₂Cl₂ (1) | (R)-3,3'-(SiMe₃)₂-BINAPO | MeOH | 50 | 50 | 12 | >99 | 97 |
| 4 | Ethyl-2-acetamido-3-phenylacrylate | Ru(COD)₂Cl₂ (1) | (R)-3,3'-(SiMe₃)₂-BINAPO | EtOH | 50 | 50 | 12 | >99 | 96 |
Table 2: Asymmetric Hydrogenation of β-Aryl-Substituted β-Keto Esters
| Entry | Substrate | Catalyst (mol %) | Ligand | Solvent | H₂ (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Methyl 3-oxo-3-phenylpropanoate | Ru(COD)₂Cl₂ (1) | (R)-3,3'-(SiPh₃)₂-BINAPO | MeOH | 50 | 50 | 24 | >99 | 97 |
| 2 | Ethyl 3-oxo-3-(4-methylphenyl)propanoate | Ru(COD)₂Cl₂ (1) | (R)-3,3'-(SiPh₃)₂-BINAPO | EtOH | 50 | 50 | 24 | >99 | 96 |
| 3 | Methyl 3-oxo-3-(2-thienyl)propanoate | Ru(COD)₂Cl₂ (1) | (R)-3,3'-(SiPh₃)₂-BINAPO | MeOH | 50 | 50 | 24 | >99 | 98 |
| 4 | Ethyl 3-oxo-3-phenylpropanoate | Ru(COD)₂Cl₂ (1) | (R)-3,3'-(SiPh₃)₂-BINAPO | EtOH | 50 | 50 | 24 | >99 | 95 |
Experimental Protocols
Synthesis of (R)-3,3'-Bis(trimethylsilyl)-BINAPO Ligand
A detailed protocol for the synthesis of the (R)-3,3'-bis(trimethylsilyl)-BINAPO ligand is provided below.
Materials:
-
(R)-3,3'-Bis(trimethylsilyl)-BINOL
-
Chlorodiphenylphosphine
-
Anhydrous Toluene
-
Triethylamine (Et₃N)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of (R)-3,3'-bis(trimethylsilyl)-BINOL (1.0 eq) in anhydrous toluene under an argon atmosphere, add triethylamine (2.5 eq).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorodiphenylphosphine (2.2 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Filter the mixture through a pad of Celite under an argon atmosphere to remove the salt.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the pure (R)-3,3'-bis(trimethylsilyl)-BINAPO ligand.
General Protocol for Asymmetric Hydrogenation
The following is a general procedure for the ruthenium-catalyzed asymmetric hydrogenation of β-aryl-substituted β-(acylamino)acrylates or β-keto esters.
Materials:
-
Ru(COD)₂Cl₂
-
(R)-o-BINAPO ligand (e.g., (R)-3,3'-(SiMe₃)₂-BINAPO)
-
Substrate (β-aryl-substituted β-(acylamino)acrylate or β-keto ester)
-
Anhydrous methanol or ethanol
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
In a glovebox, a glass liner for the autoclave is charged with Ru(COD)₂Cl₂ (0.01 eq) and the (R)-o-BINAPO ligand (0.011 eq).
-
Anhydrous solvent (e.g., methanol) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
-
The substrate (1.0 eq) is added to the vessel.
-
The glass liner is placed inside the autoclave, and the autoclave is sealed.
-
The autoclave is purged with hydrogen gas three times.
-
The pressure is set to the desired value (e.g., 50 atm), and the reaction is heated to the specified temperature (e.g., 50 °C) with vigorous stirring.
-
After the specified time (e.g., 12-24 hours), the autoclave is cooled to room temperature, and the hydrogen pressure is carefully released.
-
The reaction mixture is transferred from the liner, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired hydrogenated product.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Diagrams
Caption: Experimental workflow for Ru-catalyzed asymmetric hydrogenation.
Caption: Proposed catalytic cycle for asymmetric hydrogenation.
References
Application Notes and Protocols for Butyl Diphenylphosphinite in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of butyl diphenylphosphinite and structurally similar phosphinite ligands, focusing on their application as ligands in palladium-catalyzed cross-coupling reactions. While direct phosphine-catalyzed reactions utilizing this compound as the catalyst are not widely documented, its role as a ligand in transition metal catalysis is well-established for the formation of crucial carbon-carbon and carbon-heteroatom bonds in organic synthesis.
Introduction to Phosphinites in Catalysis
Phosphinites, esters of phosphinous acid with the general formula R₂P(OR'), are a class of organophosphorus compounds that serve as effective ligands in transition metal catalysis. Their electronic and steric properties can be readily tuned by modifying the substituents on the phosphorus atom and the oxygen atom. This compound, with its two phenyl groups and a butoxy group attached to the phosphorus, offers a unique combination of steric bulk and electronic properties that can influence the activity and selectivity of a catalytic system.
In palladium-catalyzed cross-coupling reactions, phosphinite ligands coordinate to the palladium center, influencing the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. The choice of ligand is critical for achieving high yields and selectivities, particularly with challenging substrates.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
Phosphinite ligands, including those structurally similar to this compound, have demonstrated efficacy in several key palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Palladium complexes bearing phosphinite ligands have been shown to be effective catalysts for this transformation.
Reaction Scheme:
Quantitative Data for a Structurally Similar Phosphinite Ligand in Suzuki-Miyaura Coupling:
The following data is for the Suzuki-Miyaura coupling catalyzed by a palladium complex with 2-(diphenylphosphinoxy)-naphthyl, a monophosphinite ligand structurally related to this compound.[1]
| Entry | Aryl Halide (R1-X) | Arylboronic Acid (R2-B(OH)2) | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 92 |
| 3 | 4-Bromobenzaldehyde | Phenylboronic acid | 4-Formylbiphenyl | 88 |
| 4 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 75 |
| 5 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 98 |
| 6 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 85 |
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. The choice of phosphine ligand is crucial for the efficiency and selectivity of the Heck reaction, particularly with less reactive aryl chlorides. While specific data for this compound is limited, bulky and electron-rich phosphines are known to be highly effective.
Reaction Scheme:
Representative Data for a Bulky Phosphine Ligand System in Heck Reaction of an Aryl Chloride:
The following data is for the Heck reaction of an aryl chloride with an acrylate using a palladium catalyst with a bulky trialkylphosphine ligand, demonstrating the conditions under which a phosphinite ligand like this compound could be expected to perform.[2]
| Entry | Aryl Chloride (R1-X) | Alkene | Product | Yield (%) |
| 1 | Chlorobenzene | Methyl acrylate | Methyl cinnamate | 85 |
| 2 | 4-Chlorotoluene | Methyl acrylate | Methyl 4-methylcinnamate | 90 |
| 3 | 4-Chloroanisole | Styrene | 4-Methoxystilbene | 88 |
| 4 | 2-Chlorotoluene | Methyl acrylate | Methyl 2-methylcinnamate | 78 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general synthesis of phosphinites from chlorodiphenylphosphine and an alcohol.
Materials:
-
Chlorodiphenylphosphine (1.0 equiv)
-
Anhydrous n-butanol (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous diethyl ether or toluene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous diethyl ether or toluene.
-
Add chlorodiphenylphosphine to the solvent and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous n-butanol and triethylamine in the reaction solvent.
-
Add the n-butanol/triethylamine solution dropwise to the stirred solution of chlorodiphenylphosphine at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
A precipitate of triethylamine hydrochloride will form. Filter the mixture under an inert atmosphere to remove the salt.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be purified by vacuum distillation if necessary. Due to its sensitivity to air and moisture, it should be handled and stored under an inert atmosphere.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling Using a Palladium/Phosphinite Ligand System
This is a general protocol adaptable for this compound as a ligand, based on procedures for similar phosphinite ligands.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)
-
This compound (2-4 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Schlenk tube or reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube, add the aryl halide, arylboronic acid, base, palladium(II) acetate, and this compound.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Experimental Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Ligand Properties to Catalytic Activity
Caption: Influence of ligand properties on catalytic performance.
References
Application Notes and Protocols for Monitoring Butyl Diphenylphosphinite Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving Butyl diphenylphosphinite, a versatile organophosphorus compound used in various synthetic applications, including as a ligand in catalysis and as a reactant in the formation of P-C bonds. The following protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to enable researchers to effectively track reaction progress, identify intermediates, and quantify both reactants and products.
Analysis by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is a highly effective and non-invasive technique for monitoring reactions involving phosphorus-containing compounds like this compound.[1][2][3] The 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus provide excellent sensitivity, while the wide chemical shift range allows for clear differentiation of various phosphorus species.[4][5]
Application Note:
³¹P NMR is the method of choice for real-time monitoring of this compound reactions, such as its oxidation or its participation in Michaelis-Arbuzov type reactions.[1][6][7] The chemical shift of the phosphorus atom is highly sensitive to its chemical environment, allowing for the direct observation of the consumption of the starting phosphinite and the formation of the corresponding phosphinate, phosphine oxide, or other phosphorus-containing products.[2][8] Quantitative analysis can be achieved by using an internal standard and employing inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring accurate integration of signals.[9][10]
Table 1: Typical ³¹P NMR Chemical Shifts for Relevant Phosphorus Compounds
| Compound Type | Structure (R = Alkyl/Aryl) | Typical ³¹P Chemical Shift (ppm) |
| Phosphinite | R₂P(OR') | +110 to +140 |
| This compound | Ph₂P(OBu) | ~ +115 |
| Phosphinate | R₂P(O)R' | +25 to +50 |
| Phosphine Oxide | R₃P=O | +20 to +60 |
| Phosphonium Salt | [R₄P]⁺X⁻ | +15 to +40 |
Note: Chemical shifts are referenced to external 85% H₃PO₄ and can vary based on solvent and substituents.
Experimental Protocol: In-Situ Monitoring of this compound Oxidation by ³¹P NMR
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a known concentration of this compound (e.g., 50 mM) in a deuterated solvent (e.g., CDCl₃ or Toluene-d₈) under an inert atmosphere (N₂ or Ar).[1]
-
Add an internal standard with a known concentration and a distinct ³¹P chemical shift that does not overlap with reactant or expected product signals (e.g., triphenyl phosphate).
-
Secure the NMR tube with a cap that allows for the introduction of an oxidant.
-
-
NMR Spectrometer Setup:
-
Tune the NMR spectrometer to the ³¹P frequency.
-
Set the temperature to the desired reaction temperature.
-
Use an inverse-gated ¹H decoupling pulse sequence to obtain quantitative spectra.[10]
-
Set the following acquisition parameters:
-
-
Reaction Monitoring:
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Reference the spectra to the internal standard or externally to 85% H₃PO₄.[5]
-
Integrate the signals corresponding to this compound and the formed product(s).
-
Calculate the relative concentrations at each time point to determine reaction kinetics.
-
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a powerful technique for the separation and quantification of aromatic compounds like this compound and its derivatives. The phenyl groups in the molecule act as a chromophore, allowing for direct detection without derivatization.
Application Note:
This method is suitable for monitoring the progress of a reaction by separating the starting material from its products and byproducts. A reversed-phase C18 column is typically effective for this separation. The method can be validated for linearity, accuracy, and precision to ensure reliable quantitative results. It is particularly useful for analyzing aliquots taken from a reaction mixture over time.
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Wavelength | 254 nm |
| Run Time | 10 min |
Experimental Protocol: Reaction Monitoring by HPLC
-
Sample Preparation:
-
At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 900 µL) of the mobile phase in an HPLC vial to stop the reaction and prepare it for injection.
-
-
Standard Curve Generation:
-
Prepare a series of standard solutions of this compound and any available product standards at known concentrations in the mobile phase.
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration for each analyte.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples from the reaction aliquots.
-
Record the chromatograms and integrate the peak areas for the reactant and product(s).
-
-
Data Analysis:
-
Using the calibration curves, determine the concentration of this compound remaining and the product(s) formed in each aliquot.
-
Plot the concentration of each species versus time to generate a reaction profile.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and identification capabilities for volatile and thermally stable organophosphorus compounds. This compound is amenable to GC analysis, and the mass spectrometer provides definitive structural information for the starting material and any volatile products or impurities.
Application Note:
GC-MS is particularly useful for identifying unknown byproducts and confirming the identity of the expected products through their mass spectra. It offers high sensitivity, often reaching parts-per-billion (ppb) levels. A non-polar capillary column is typically used for the separation of organophosphorus compounds.
Table 3: GC-MS Method Parameters for this compound Analysis
| Parameter | Condition |
| GC System | Agilent 8890 or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Oven Program | 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS System | Agilent 5977C or equivalent |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Experimental Protocol: Product Identification by GC-MS
-
Sample Preparation:
-
Take an aliquot from the final reaction mixture.
-
Dilute the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to an appropriate concentration for GC-MS analysis (typically in the low ppm range).
-
Filter the sample through a 0.45 µm syringe filter if particulates are present.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system operating under the conditions outlined in Table 3.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of other peaks by examining the molecular ion and fragmentation patterns to identify reaction products and byproducts.
-
Compare the obtained spectra with mass spectral libraries (e.g., NIST) for tentative identification.
-
Mandatory Visualizations
Caption: Experimental workflow for monitoring this compound reactions.
Caption: Reaction pathway for the oxidation of this compound.
References
- 1. magritek.com [magritek.com]
- 2. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dst.defence.gov.au [dst.defence.gov.au]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Application Notes and Protocols: Butyl Diphenylphosphinite in the Synthesis of Pharmaceutical Intermediates
Introduction
Phosphorus compounds, particularly phosphines and their derivatives, play a pivotal role in modern organic synthesis and are indispensable in the pharmaceutical industry for the construction of complex molecular architectures. Among these, phosphinites, esters of phosphinous acid, represent a versatile class of reagents and ligands. Butyl diphenylphosphinite, with the chemical formula C₁₆H₁₉OP, is a phosphinite that can serve as a precursor for the synthesis of more complex phosphine ligands or be employed directly as a ligand in transition metal-catalyzed reactions. Its utility in the synthesis of pharmaceutical intermediates is primarily associated with its role in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery and development. These reactions often provide efficient pathways to key structural motifs found in a wide array of therapeutic agents.
While specific documented industrial applications of this compound are not extensively reported in publicly available literature, its chemical properties allow for its inclusion in well-established synthetic methodologies such as the Suzuki-Miyaura cross-coupling and as a starting material for the synthesis of chiral phosphine ligands. These applications are critical for preparing the complex molecules that constitute active pharmaceutical ingredients (APIs).
Application Note 1: Phosphinite Ligands in Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents. Phosphine and phosphinite ligands are crucial for the efficacy of the palladium catalyst, influencing its activity, stability, and selectivity.[1][2][3] Phosphinites, such as derivatives of diphenylphosphinoxy-naphthalene, have been demonstrated to be effective ligands in these transformations.[2]
The general role of the phosphinite ligand is to coordinate to the palladium center, facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the phosphinite ligand can be tuned to optimize the reaction for specific substrates, often leading to high yields and functional group tolerance, which are critical in the multi-step synthesis of pharmaceutical intermediates.[1]
Quantitative Data for a Representative Phosphinite-Ligated Suzuki-Miyaura Reaction
The following table summarizes the results for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a palladium catalyst with a phosphinite ligand, 2-(diphenylphosphinoxy)-naphthalene.[2] This data showcases the utility of phosphinite ligands in synthesizing biaryl compounds, which are common intermediates in drug synthesis.
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 95 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 98 |
| 4 | 4-Chlorobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 85 |
| 5 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 88 |
Data is representative of the performance of phosphinite ligands in Suzuki-Miyaura reactions and is based on the findings reported in the cited literature.[2]
Experimental Protocol: Suzuki-Miyaura Coupling Using a Phosphinite Ligand
This protocol is a general procedure based on established methods for Suzuki-Miyaura cross-coupling reactions catalyzed by palladium complexes with phosphinite ligands.[2]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Phosphinite ligand (e.g., 2-(diphenylphosphinoxy)-naphthalene, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene, 10 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), the phosphinite ligand (0.04 mmol), and the base (2.0 mmol).
-
Add the solvent (10 mL) to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Synthesis of Chiral Phosphine Ligands from Phosphinites
One of the significant potential applications of this compound in pharmaceutical synthesis is as a precursor for the preparation of more complex and often chiral phosphine ligands. Chiral phosphine ligands are paramount in asymmetric catalysis, a field that is crucial for the production of enantiomerically pure pharmaceuticals.[4][5] The synthesis of P-chiral phosphines, where the phosphorus atom is the stereogenic center, can be achieved through various methods, including the stereospecific reaction of chiral phosphinites.[6]
The general strategy involves the use of a chiral auxiliary, such as (-)-menthol, to prepare diastereomeric phosphinites. These diastereomers can be separated and then reacted with an organometallic reagent to stereospecifically form a P-C bond, leading to an enantiomerically enriched phosphine, often as a phosphine-borane complex which is more stable and easier to handle.[6] This methodology allows for the creation of tailored phosphine ligands for specific asymmetric transformations.
Experimental Protocol: Synthesis of a P-Chiral Phosphine from a Phosphinite Precursor
This protocol is a generalized procedure based on the synthesis of P-chiral phosphines from phosphinite-borane complexes derived from chiral alcohols.[6]
Materials:
-
Di-tert-butylchlorophosphine
-
Chiral alcohol (e.g., (-)-menthol, 1.0 mmol)
-
Base (e.g., Triethylamine, 1.2 mmol)
-
Borane dimethyl sulfide complex (BH₃·SMe₂, 1.1 mmol)
-
Organolithium reagent (e.g., Methyllithium, 1.2 mmol)
-
Solvent (e.g., Tetrahydrofuran (THF), anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
Step 1: Synthesis of the Diastereomeric Phosphinite-Borane Adducts
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral alcohol (1.0 mmol) and the base (1.2 mmol) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add di-tert-butylchlorophosphine (1.0 mmol).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or ³¹P NMR).
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
To the filtrate, add the borane dimethyl sulfide complex (1.1 mmol) at 0 °C and stir for 1 hour.
-
Remove the solvent under reduced pressure to obtain the crude diastereomeric phosphinite-borane adducts.
-
Separate the diastereomers by column chromatography on silica gel.
Step 2: Stereospecific Nucleophilic Substitution
-
Dissolve one of the purified diastereomeric phosphinite-borane adducts (1.0 mmol) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the organolithium reagent (1.2 mmol) and stir the reaction mixture at this temperature for the specified time (e.g., 2 hours).
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting P-chiral phosphine-borane complex by column chromatography.
Diagram: Workflow for the Synthesis of P-Chiral Phosphines from Phosphinites
Caption: Synthesis of enantiopurified phosphines from a phosphinite.
This compound represents a valuable, though not extensively documented, building block in the synthesis of pharmaceutical intermediates. Its utility is projected through its potential application as a ligand in powerful cross-coupling reactions and as a precursor for the synthesis of sophisticated chiral phosphine ligands. The protocols and data presented, based on closely related and well-studied phosphinite systems, provide a strong foundation for researchers and scientists in drug development to explore the application of this compound and other phosphinites in the efficient and stereoselective synthesis of novel pharmaceutical candidates. Further research into the specific applications of this compound would be beneficial to fully elucidate its potential in the pharmaceutical industry.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Butyl Diphenylphosphinite Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions catalyzed by Butyl diphenylphosphinite, particularly in the context of palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it primarily used?
This compound is an organophosphorus compound, specifically a phosphinite ester. In organic synthesis, it primarily serves as a ligand for transition metal catalysts, most notably palladium. These palladium-phosphine complexes are highly effective catalysts for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon bonds.
Q2: What are the common causes of low yield in reactions catalyzed by this compound-palladium complexes?
Low yields in these reactions can stem from several factors:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Ligand Degradation: this compound can be susceptible to hydrolysis and oxidation, leading to the formation of less effective or inactive ligands.[1][2]
-
Substrate or Reagent Issues: Impurities in substrates, reagents, or solvents can poison the catalyst. The choice and quality of the base are also critical.
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst loading are crucial parameters that need to be optimized for each specific reaction.
-
Presence of Oxygen: Thoroughly degassing the reaction mixture is important as oxygen can deactivate the palladium catalyst.[3]
Q3: How does the choice of solvent affect the reaction yield?
The solvent plays a critical role in solubilizing reactants, stabilizing the catalytic species, and influencing the reaction rate. For Suzuki-Miyaura reactions, common solvents include toluene, dioxane, and tetrahydrofuran (THF). The polarity and coordinating ability of the solvent can impact the different steps of the catalytic cycle. It is often necessary to screen a variety of solvents to find the optimal one for a specific substrate combination.
Q4: What is the typical catalyst loading for a this compound-palladium catalyzed reaction?
Catalyst loading is a critical parameter to optimize. While a higher catalyst loading can sometimes improve yields, especially with challenging substrates, it also increases costs and the amount of residual palladium in the product. Typically, catalyst loading for palladium in cross-coupling reactions can range from 0.1 mol% to 5 mol%. It is advisable to start with a higher loading during initial optimizations and then reduce it to determine the minimum effective concentration.
Troubleshooting Guide
Problem 1: Low or no conversion of starting materials.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the use of a high-quality palladium precursor. The reduction of Pd(II) to the active Pd(0) can sometimes be facilitated by the phosphine ligand itself or by other reagents in the mixture. Consider the use of a Pd(0) source directly. |
| Ligand Degradation | This compound is sensitive to water and air. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] The use of freshly opened or purified solvents is recommended. |
| Improper Base | The choice of base is crucial. For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate. A screening of different bases may be necessary. Ensure the base is finely powdered and dry. |
| Low Reaction Temperature | While some reactions proceed at room temperature, many require heating to achieve a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or GC/LC-MS. |
Problem 2: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid (in Suzuki-Miyaura) | This is a common side reaction. It can be minimized by the slow addition of the boronic acid or by using a slightly substoichiometric amount. Optimizing the base and solvent can also suppress this side reaction. |
| Protodeboronation (in Suzuki-Miyaura) | The presence of excess water or acidic impurities can lead to the replacement of the boron group with hydrogen. Ensure anhydrous conditions and use a non-acidic base. |
| Ligand-derived Impurities | In some cases, the phosphine ligand itself can participate in side reactions. While less common with phosphinites compared to some arylphosphines, it is a possibility. Analysis of byproducts by mass spectrometry can help identify such issues. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction using a Palladium/Butyl Diphenylphosphinite Catalyst System
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation (in situ):
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%).
-
Add this compound (2-4 mol%, maintaining a Ligand:Pd ratio of 2:1).
-
Add the desired anhydrous solvent (e.g., toluene, dioxane, or THF, to achieve a substrate concentration of 0.1-0.5 M).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Assembly:
-
To the flask containing the catalyst, add the aryl halide (1.0 equivalent).
-
Add the arylboronic acid (1.2-1.5 equivalents).
-
Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
The flask is securely sealed and may be heated to the desired temperature (e.g., 80-110 °C).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Effect of Catalyst Loading on Yield
| Catalyst Loading (mol% Pd) | Ligand:Pd Ratio | Typical Yield Range (%) | Notes |
| 5.0 | 2:1 | 85-95 | Often used for initial screening and difficult substrates. |
| 2.0 | 2:1 | 70-90 | A common starting point for optimization. |
| 1.0 | 2:1 | 60-85 | Good for moderately reactive substrates. |
| 0.5 | 2:1 | 50-80 | Achievable for highly reactive substrates. |
| 0.1 | 2:1 | < 60 | May require extended reaction times or be insufficient for complete conversion. |
Note: Yields are highly substrate-dependent and the above are illustrative ranges.
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Polarity | Typical Observations |
| Toluene | Non-polar | Generally good for a wide range of substrates. Allows for higher reaction temperatures. |
| Dioxane | Polar aprotic | Often provides good yields, but is a suspected carcinogen. |
| Tetrahydrofuran (THF) | Polar aprotic | Effective for many couplings, but has a lower boiling point, limiting the reaction temperature. |
| Dimethylformamide (DMF) | Polar aprotic | Can be effective but may lead to more side reactions and is difficult to remove. |
Visualizations
Caption: A logical workflow for troubleshooting low yield in catalyzed reactions.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Butyl Diphenylphosphinite Ligand
Welcome to the technical support center for Butyl Diphenylphosphinite (BuO-PPh₂), a common phosphinite ligand in catalysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers identify and mitigate ligand degradation, ensuring the reproducibility and success of their experiments.
Frequently Asked Questions (FAQs)
Q1: My catalytic reaction is sluggish or has died completely. Could ligand degradation be the cause?
A1: Yes, ligand degradation is a common cause of catalyst deactivation. This compound is susceptible to several degradation pathways, primarily oxidation and hydrolysis, which alter its electronic and steric properties.[1][2] Degradation removes the active ligand from the catalytic cycle, leading to the formation of less active or inactive palladium species (e.g., palladium black).[3] You may observe a color change in your reaction (e.g., formation of a black precipitate) or see a stall in product formation via your reaction monitoring technique (GC, LC-MS, etc.).
Q2: What are the main degradation pathways for this compound?
A2: The two primary degradation pathways for this compound are:
-
Oxidation: The phosphorus(III) center is readily oxidized to a phosphorus(V) species, Butyl Diphenylphosphinate (BuO-P(O)Ph₂), especially in the presence of atmospheric oxygen or oxidizing reagents. This phosphinate is a poor ligand for the palladium catalyst.[4][5]
-
Hydrolysis: The P-O butyl ester bond is susceptible to cleavage by water, especially under acidic or basic conditions.[1][2] This reaction yields diphenylphosphinous acid (Ph₂P-OH), which exists in equilibrium with its tautomer, diphenylphosphine oxide (Ph₂P(O)H), and butanol. These degradation products can have different coordination properties and may not sustain the catalytic cycle effectively.[6]
Q3: How can I detect if my this compound ligand has degraded?
A3: The most effective method for detecting and quantifying the degradation of phosphorus-containing ligands is ³¹P NMR spectroscopy .[2] The parent P(III) phosphinite ligand will have a characteristic chemical shift. Upon degradation, new peaks corresponding to P(V) species like the phosphinate (from oxidation) or diphenylphosphine oxide (from hydrolysis) will appear at different chemical shifts.[2][4][5] For example, a typical ³¹P NMR shift for a phosphinite might be in the range of +110 to +120 ppm, while its oxidized phosphinate counterpart would appear much further downfield, often in the +20 to +40 ppm range.
Q4: What steps can I take to prevent ligand degradation during my experiment?
A4: To minimize degradation, rigorous inert atmosphere techniques are crucial.
-
Preventing Oxidation: Ensure all solvents and reagents are thoroughly degassed. Reactions should be set up and run under an inert atmosphere (e.g., Nitrogen or Argon). Use techniques like Schlenk lines or gloveboxes.[4][5]
-
Preventing Hydrolysis: Use anhydrous solvents and reagents. If water is required for the reaction (e.g., in Suzuki coupling), its amount should be carefully controlled. The choice of base is also critical; non-hydroxide bases may be preferable where possible.[1][6]
-
Thermal Stability: While phosphinites are generally more thermally stable than some phosphite ligands, prolonged exposure to high temperatures can lead to decomposition. Monitor reaction temperatures carefully and avoid unnecessary heating.[7][8]
Troubleshooting Guide
| Issue Observed | Potential Cause | Troubleshooting Steps |
| Low or no catalytic activity from the start. | Degraded ligand stock solution. | 1. Check the purity of the this compound stock via ³¹P NMR. 2. If degradation is observed, purify the ligand or use a fresh bottle. 3. Store the ligand under an inert atmosphere in a freezer to prevent slow degradation over time. |
| Reaction starts well but stops prematurely. | In-situ ligand degradation (Oxidation/Hydrolysis). | 1. Improve inert atmosphere conditions. Ensure proper degassing of all components. 2. Use higher purity, anhydrous solvents. 3. Take a sample from the stalled reaction and analyze by ³¹P NMR to confirm ligand degradation.[4] |
| Formation of palladium black. | Catalyst decomposition due to ligand degradation. | 1. This indicates the formation of Pd(0) aggregates. The supporting ligand is no longer effectively stabilizing the catalytic species.[3] 2. Address the root cause of ligand degradation (see above). 3. Consider using a more robust ligand if reaction conditions are particularly harsh (e.g., high temperature, presence of strong oxidants). |
| Inconsistent results between batches. | Variable purity of ligand or reagents. | 1. Standardize the quality of all reaction components. 2. Routinely check the purity of the phosphinite ligand using ³¹P NMR before use.[2] 3. Ensure consistent water content and oxygen levels in each reaction setup. |
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Experimental Protocols
Protocol 1: Monitoring Ligand Oxidation via ³¹P NMR Spectroscopy
This protocol describes how to monitor the air-oxidation of this compound in real-time.[4][5]
Objective: To quantify the rate of oxidation of this compound when exposed to air.
Materials:
-
This compound
-
Anhydrous, deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes
-
NMR spectrometer with ³¹P capabilities
-
Internal standard (optional, e.g., triphenyl phosphate)
Procedure:
-
Sample Preparation (Time Zero): In a glovebox or under a stream of inert gas, prepare a stock solution of this compound in the chosen deuterated solvent (e.g., 50 mM). If using an internal standard for quantification, add it at a known concentration.
-
Transfer approximately 0.6 mL of the solution to an NMR tube and seal it with a cap.
-
Acquire an initial ³¹P NMR spectrum immediately. This is your t=0 reference point. The spectrum should show a single major peak for the phosphinite ligand.
-
Initiating Degradation: Remove the cap from the NMR tube to expose the sample to the atmosphere.
-
Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., every 15 minutes for the first 2 hours, then every hour).
-
Data Analysis:
-
Process each spectrum identically (phasing, baseline correction).
-
Identify the peak for the starting phosphinite and the new peak for the oxidized phosphinate product.
-
Integrate both peaks. The relative percentage of each species can be calculated from the integral values.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Quantitative Data Summary
While specific kinetic data for this compound is highly dependent on the exact experimental conditions (solvent, temperature, oxygen concentration), researchers using the protocol above should aim to collect and present data in the following format.
Table 1: Example Data Table for Oxidative Degradation of this compound at 25°C
| Time (hours) | Integral of BuO-PPh₂ | Integral of BuO-P(O)Ph₂ | % BuO-PPh₂ Remaining |
| 0 | 1.00 | 0.00 | 100% |
| 1 | 0.85 | 0.15 | 85% |
| 2 | 0.72 | 0.28 | 72% |
| 4 | 0.51 | 0.49 | 51% |
| 8 | 0.24 | 0.76 | 24% |
| 12 | 0.10 | 0.90 | 10% |
Note: The data presented here is illustrative. Actual degradation rates must be determined experimentally.
By following these guidelines and protocols, researchers can better understand and control the stability of this compound, leading to more robust and reliable catalytic processes.
References
- 1. jmcct.com [jmcct.com]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. magritek.com [magritek.com]
- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 6. Kinetic degradation processes of butyl- and phenyltins in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Butyl Diphenylphosphinite in Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing butyl diphenylphosphinite as a ligand in catalytic reactions. The information provided is based on established principles of phosphine and phosphinite ligand chemistry.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during catalytic reactions involving this compound.
Issue 1: Low or No Catalytic Activity
-
Question: My reaction is not proceeding, or the conversion is very low. What are the potential ligand-related issues?
-
Answer:
-
Ligand Degradation: this compound can degrade under the reaction conditions. The primary degradation pathways are hydrolysis, oxidation, and P-O bond cleavage.
-
Hydrolysis: Trace amounts of water in the reagents or solvent can hydrolyze the phosphinite to diphenylphosphine oxide and butanol. Diphenylphosphine oxide is generally a poor ligand for many cross-coupling reactions.
-
Oxidation: The phosphorus(III) center is susceptible to oxidation to phosphorus(V), forming butyl diphenylphosphinate. This phosphinate is not an effective ligand. Ensure all reagents and the reaction atmosphere are rigorously deoxygenated.
-
P-O Bond Cleavage: The P-O bond can undergo cleavage in the presence of the metal catalyst, especially at elevated temperatures. This can lead to the formation of various phosphorus species and catalyst deactivation.
-
Issue 2: Inconsistent Reaction Yields
-
Question: I am observing significant variability in my reaction yields from batch to batch. Could the this compound be the cause?
-
Answer:
-
Reagent Purity: The purity of this compound is critical. Impurities from its synthesis or degradation products from improper storage can interfere with the catalytic cycle. It is recommended to use freshly prepared or purified ligand.
-
Solvent and Reagent Quality: Ensure that all solvents and reagents are anhydrous and deoxygenated. The presence of water or oxygen can lead to inconsistent levels of ligand degradation, affecting the concentration of the active catalyst.
-
Issue 3: Formation of Unexpected Byproducts
-
Question: I am observing byproducts that are not related to my desired coupling reaction. Could they originate from the ligand?
-
Answer:
-
Ligand-Derived Byproducts: Degradation of this compound can introduce reactive species into the reaction mixture. For example, butanol formed from hydrolysis can potentially participate in side reactions.
-
Homocoupling: Degradation of the ligand can lead to a change in the ligand-to-metal ratio, which can sometimes favor side reactions like the homocoupling of the starting materials.
-
Primary Degradation Pathways of this compound
Understanding the potential side reactions of this compound is crucial for troubleshooting and optimizing catalytic processes. The three main degradation pathways are hydrolysis, oxidation, and P-O bond cleavage.
Hydrolysis
Phosphinites are sensitive to water, which can lead to the cleavage of the P-O bond to form a phosphine oxide and an alcohol.
Oxidation
The phosphorus(III) center in this compound is readily oxidized to phosphorus(V) in the presence of oxygen or other oxidizing agents.
P-O Bond Cleavage
The P-O bond in phosphinite ligands can be susceptible to cleavage in the coordination sphere of a transition metal. This can be a complex process leading to various decomposition products.
Troubleshooting Workflow
The following workflow can be used to diagnose issues in catalytic reactions using this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data in the peer-reviewed literature detailing the degradation rates and byproduct formation for this compound under various catalytic conditions. The stability of phosphinite ligands is generally influenced by the steric and electronic nature of the substituents on the phosphorus atom and the oxygen atom. Aromatic substituents on the oxygen, for instance, tend to be more stable towards hydrolysis than aliphatic ones.
Experimental Protocols
Protocol for Monitoring Ligand Stability by ³¹P NMR Spectroscopy
This protocol provides a general method for monitoring the stability of this compound during a catalytic reaction.
Materials:
-
Catalytic reaction components (metal precursor, substrates, base, solvent)
-
This compound
-
Internal standard for ³¹P NMR (e.g., triphenyl phosphate)
-
NMR tubes and spectrometer
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of the internal standard in the reaction solvent.
-
Set up the Reaction: In a glovebox or under an inert atmosphere, assemble the catalytic reaction in a vial, including the metal precursor, substrates, base, and this compound.
-
Initial Time Point (t=0): Before heating or initiating the reaction, withdraw a small aliquot of the reaction mixture and transfer it to an NMR tube. Add a known amount of the internal standard stock solution. Dilute with deuterated solvent if necessary.
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Acquire ³¹P NMR Spectrum: Acquire a ³¹P NMR spectrum of the t=0 sample. Identify the chemical shift of this compound and the internal standard.
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Run the Reaction: Proceed with the catalytic reaction under the desired conditions (e.g., heating).
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Monitor at Intervals: At regular intervals (e.g., every hour), withdraw aliquots from the reaction mixture and prepare NMR samples as described in step 3.
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Analyze the Spectra: Acquire ³¹P NMR spectra for each time point. Integrate the peak corresponding to this compound relative to the internal standard. The appearance of new peaks will indicate the formation of degradation products such as diphenylphosphine oxide or butyl diphenylphosphinate.
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Quantify Degradation: The decrease in the integral of the this compound peak over time, relative to the constant integral of the internal standard, provides a quantitative measure of ligand degradation.
Optimization of reaction conditions for Butyl diphenylphosphinite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Butyl Diphenylphosphinite.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the esterification of chlorodiphenylphosphine with n-butanol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis:
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Purity of Reagents and Solvents: All reagents and solvents should be anhydrous, as moisture can lead to the formation of diphenylphosphinic acid, a common impurity.
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Reaction Temperature: The temperature should be carefully controlled to prevent side reactions. Typically, the reaction is started at a lower temperature and may be gently heated to ensure completion.
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Stoichiometry of Reactants: The molar ratio of chlorodiphenylphosphine, n-butanol, and the base is a key factor in maximizing yield and minimizing byproducts.
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Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphinite product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, visualization can be achieved using UV light or staining with potassium permanganate solution. GC analysis can provide quantitative information on the conversion of starting materials and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Presence of moisture in reagents or solvents. 3. Suboptimal reaction temperature. 4. Inefficient stirring. | 1. Increase reaction time or gently heat the mixture. Monitor by TLC or GC until starting material is consumed. 2. Ensure all glassware is oven-dried and solvents are freshly distilled over a suitable drying agent. Use anhydrous grade reagents. 3. Optimize the temperature profile. Consider starting the reaction at 0°C and allowing it to slowly warm to room temperature. 4. Use a magnetic stirrer with adequate speed to ensure a homogeneous reaction mixture. |
| Formation of Diphenylphosphinic Acid as a Major Byproduct | 1. Presence of water in the reaction mixture. 2. Exposure of the reaction to air (oxygen). | 1. Rigorously dry all solvents and reagents. Perform the reaction under a strictly inert atmosphere. 2. Ensure the reaction setup is well-sealed and purged with an inert gas before adding reagents. |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of multiple byproducts. | 1. Ensure the reaction goes to completion. Consider using a slight excess of n-butanol and base. 2. Optimize reaction conditions (temperature, stoichiometry) to improve selectivity. Column chromatography over silica gel is often effective for purification. |
| Product Instability | This compound can be susceptible to oxidation and hydrolysis. | Store the purified product under an inert atmosphere at a low temperature (e.g., in a refrigerator or freezer). |
Experimental Protocols
General Procedure for the Synthesis of this compound
All reactions should be performed under an argon or nitrogen atmosphere using oven-dried glassware.
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Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous n-butanol (1.2 equivalents) and a suitable dry, non-protic solvent (e.g., diethyl ether or toluene).
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Addition of Base: Add a suitable base, such as triethylamine (1.2 equivalents), to the flask.
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Cooling: Cool the mixture to 0°C in an ice bath.
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Addition of Chlorodiphenylphosphine: Slowly add chlorodiphenylphosphine (1.0 equivalent) dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Work-up:
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Filter the reaction mixture to remove the triethylamine hydrochloride salt.
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Entry | Solvent | Base | Equivalents of n-Butanol | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Diethyl Ether | Triethylamine | 1.1 | 0 to RT | 4 | 75 |
| 2 | Toluene | Triethylamine | 1.1 | 0 to RT | 4 | 72 |
| 3 | Diethyl Ether | Pyridine | 1.1 | 0 to RT | 4 | 68 |
| 4 | Diethyl Ether | Triethylamine | 1.5 | 0 to RT | 4 | 85 |
| 5 | Diethyl Ether | Triethylamine | 1.1 | RT | 2 | 65 |
| 6 | Diethyl Ether | Triethylamine | 1.5 | 0 to RT | 2 | 82 |
Yields are for the isolated, purified product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Handling and deactivation of Butyl diphenylphosphinite
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe handling and deactivation of butyl diphenylphosphinite. Please consult your institution's safety protocols and the specific Safety Data Sheet (SDS) provided by your supplier before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 13360-94-6) is an organophosphorus compound with the chemical formula C₁₆H₁₉OP.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available in public databases, analogous compounds such as alkylphosphines are known to be reactive and may be pyrophoric (ignite spontaneously in air).[2][3] Organophosphorus compounds, in general, should be handled with care due to potential toxicity and reactivity.[4] It is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and potential fire hazards.[2]
Q2: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.[2][5] The container should be tightly sealed to prevent exposure to air and moisture. Given the reactivity of similar compounds, storage under an inert atmosphere is highly recommended.[2]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
At a minimum, users should wear a flame-resistant lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.[6][7][8] A face shield may be necessary depending on the scale of the experiment. All handling of the neat compound should be performed in a certified chemical fume hood or a glovebox.[8]
Q4: What should I do in case of a small spill?
For a small spill, cautiously quench the material with a dry, non-reactive absorbent powder (such as sand or vermiculite). Avoid using water or combustible materials. The contaminated absorbent should then be collected in a sealed container for proper disposal as hazardous waste. Ensure the area is well-ventilated.
Q5: How should I dispose of waste this compound?
Unused or waste this compound must be deactivated (quenched) before disposal. Never dispose of the active reagent directly into a waste container. Follow the deactivation protocols outlined in the Troubleshooting Guide below. The resulting deactivated material should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[9][10]
Troubleshooting Guides
Issue: Accidental Exposure to Air
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Problem: The compound has been briefly exposed to air, and you are unsure of its integrity.
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Solution: this compound is susceptible to oxidation in the presence of air, which will convert it to butyl diphenylphosphinate. This may affect your experimental results. If the exposure was minimal, the compound might still be usable for some applications, but it is best to assume some level of oxidation has occurred. For sensitive reactions, it is recommended to use a fresh, unopened container of the reagent.
Issue: Deactivation of Unused this compound
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Problem: You have leftover this compound that needs to be safely deactivated before disposal.
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Solution: A controlled deactivation is necessary to safely handle the waste. The following is a general procedure based on the reactivity of similar organophosphorus compounds. This procedure should be performed in a chemical fume hood, under an inert atmosphere, and with appropriate PPE.
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Dilution: Dilute the this compound with an anhydrous, inert solvent (e.g., toluene or hexane) in a flask equipped with a stirrer and an inert gas inlet. A 5-10 fold dilution is recommended.
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Cooling: Cool the solution in an ice bath to 0°C to manage the heat generated during quenching.
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Slow Addition of a Quenching Agent: Slowly add a quenching agent. Two common methods are:
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Method A: Hydrolysis. Slowly add a solution of water in a miscible solvent like tetrahydrofuran (THF) or isopropanol dropwise to the cooled, stirred solution of the phosphinite. The hydrolysis will convert the phosphinite to diphenylphosphine oxide and butanol.[11][12][13]
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Method B: Oxidation. Slowly add a solution of an oxidizing agent, such as hydrogen peroxide, dropwise.[7] This will oxidize the phosphinite to the corresponding phosphinate. This reaction can be vigorous, so extreme caution and slow addition are necessary. Commercial bleach (sodium hypochlorite solution) can also be used, but the reaction may be less predictable.[14]
-
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Monitoring: Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, stop the addition of the quenching agent immediately.
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Completion and Neutralization: Once the addition of the quenching agent is complete and the reaction has subsided, allow the mixture to slowly warm to room temperature. The resulting solution can then be neutralized with a dilute acid (if hydrolysis was performed with a base) or a reducing agent (if excess oxidant is present) before being transferred to a designated hazardous waste container.
-
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13360-94-6 | |
| Molecular Formula | C₁₆H₁₉OP | [1] |
| Molecular Weight | 258.30 g/mol | |
| Appearance | Likely a liquid or low-melting solid | General knowledge |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Likely soluble in organic solvents | General knowledge |
Toxicity Data for this compound
| Endpoint | Value | Species | Reference |
| LD50 (Oral) | Data not available | ||
| LD50 (Dermal) | Data not available | ||
| LC50 (Inhalation) | Data not available |
Note: The absence of specific toxicity data underscores the need for cautious handling and adherence to standard safety protocols for handling potentially hazardous chemicals.
Experimental Protocols & Visualizations
Deactivation Workflow
The following diagram illustrates the general workflow for the safe deactivation of this compound.
Caption: A flowchart outlining the key steps for the safe deactivation of this compound.
Potential Deactivation Pathways
The deactivation of this compound can proceed via two main pathways: hydrolysis or oxidation.
Caption: Chemical pathways for the deactivation of this compound through hydrolysis and oxidation.
References
- 1. PubChemLite - this compound (C16H19OP) [pubchemlite.lcsb.uni.lu]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Enzymatic detoxification of organophosphorus pesticides and related toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. US3277217A - Process for producing phosphate esters by oxidation of phosphites using hydrogen peroxide and organic peroxides as catalyst - Google Patents [patents.google.com]
- 8. Bis(2,4-di-tert-butylphenyl)phenyl phosphonite - Safety Data Sheet [chemicalbook.com]
- 9. epa.gov [epa.gov]
- 10. Disposal of Pesticides [npic.orst.edu]
- 11. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of Products from Butyl Diphenylphosphinite Reactions
Welcome to the technical support center for the purification of reaction products involving butyl diphenylphosphinite. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture when using this compound?
When using this compound, the two most common phosphorus-containing impurities you are likely to encounter are:
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Diphenylphosphinic acid: This is formed by the hydrolysis of this compound, which can occur if there is residual water in your reaction mixture or during aqueous work-up steps.[1][2]
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Butyl diphenylphosphinate: This is the product of the oxidation of this compound.[3] This can happen if the reaction is exposed to air or other oxidizing agents.
Other potential impurities can include unreacted starting materials or byproducts from other reagents in your specific reaction.
Q2: My primary product is non-polar. What is a quick way to remove the majority of phosphorus-containing byproducts?
For non-polar products, a simple filtration through a plug of silica gel is often effective for a preliminary purification. The more polar diphenylphosphinic acid and butyl diphenylphosphinate will be retained on the silica, while your non-polar product can be eluted with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.
Q3: I am struggling to separate my product from diphenylphosphinic acid. What are my options?
Diphenylphosphinic acid is acidic and soluble in aqueous base.[1][4] You can often remove it by performing a liquid-liquid extraction with a dilute basic solution, such as aqueous sodium bicarbonate or sodium hydroxide. Your organic product will remain in the organic layer, while the diphenylphosphinic acid will be extracted into the aqueous layer as its salt.
Q4: Can I use recrystallization to purify my product?
Recrystallization can be a very effective purification technique, provided your product is a solid and you can find a suitable solvent system where your product has good solubility at elevated temperatures and poor solubility at lower temperatures, while the impurities remain soluble.[5] Information on the solubility of diphenylphosphinic acid in various solvents can help in selecting an appropriate solvent for recrystallization.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| A significant amount of a polar impurity is observed by TLC. | This is likely diphenylphosphinic acid due to hydrolysis. | Perform a liquid-liquid extraction of your crude product in an organic solvent (e.g., dichloromethane, ethyl acetate) with a dilute aqueous base (e.g., 5% NaHCO₃ or 1M NaOH). The diphenylphosphinic acid will be extracted into the aqueous layer.[8] |
| My product and a major impurity have very similar Rf values on silica gel TLC. | The impurity may be butyl diphenylphosphinate, which can have a polarity similar to many organic products. | Try using a different chromatography stationary phase, such as alumina. Alternatively, consider reverse-phase chromatography. Recrystallization may also be an effective alternative if your product is a solid.[5] |
| I see multiple phosphorus-containing byproducts in my ³¹P NMR spectrum. | This could be a combination of unreacted this compound, diphenylphosphinic acid, and butyl diphenylphosphinate. | A multi-step purification may be necessary. Start with an acidic or basic wash to remove the corresponding impurities, followed by column chromatography to separate the remaining components. |
| My product is acid-sensitive, and I suspect acidic impurities are causing decomposition during purification. | Diphenylphosphinic acid is an acidic impurity. Silica gel can also be acidic. | Neutralize the crude reaction mixture before chromatography. You can also use deactivated silica gel (e.g., by pre-treating with a triethylamine solution) for column chromatography.[9] |
| I am having trouble getting my product to crystallize. | The presence of impurities can inhibit crystallization. | First, try to remove the bulk of the impurities using extraction or a quick filtration through a silica plug. Then, attempt recrystallization from a variety of solvents or solvent mixtures. |
Data Presentation
Table 1: Properties of Common Impurities
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Diphenylphosphinic acid | C₁₂H₁₁O₂P | 218.19 | 193-195 | Soluble in water and 0.1 M NaOH.[1][4] Solubilities in various organic solvents have been determined.[6][7] |
| Butyl diphenylphosphinate | C₁₆H₁₉O₂P | 274.29 | Not readily available | Generally soluble in common organic solvents. |
Table 2: Suggested Purification Strategies
| Purification Technique | Target Impurity | Principle |
| Liquid-Liquid Extraction (Basic Wash) | Diphenylphosphinic acid | The acidic proton of diphenylphosphinic acid reacts with a base to form a water-soluble salt.[8] |
| Column Chromatography (Silica Gel) | Diphenylphosphinic acid, Butyl diphenylphosphinate | Separation based on polarity differences. Diphenylphosphinic acid is highly polar, while butyl diphenylphosphinate is moderately polar. |
| Recrystallization | Diphenylphosphinic acid, Butyl diphenylphosphinate | Exploits differences in solubility between the product and impurities in a given solvent at different temperatures.[5] |
| Filtration through a Silica Plug | Polar impurities | A quick method to remove highly polar impurities from a less polar product. |
Experimental Protocols
Protocol 1: Removal of Diphenylphosphinic Acid by Basic Extraction
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Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) in a separatory funnel.
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Add an equal volume of a 5% aqueous sodium bicarbonate solution.
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Shake the funnel vigorously for 1-2 minutes, venting frequently.
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Allow the layers to separate.
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Drain the lower aqueous layer.
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Repeat the extraction with the aqueous sodium bicarbonate solution two more times.
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Wash the organic layer with brine (saturated aqueous NaCl solution).
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter and concentrate the organic solvent to obtain the purified product.
Protocol 2: Purification by Column Chromatography
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Select a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate eluent system that provides good separation between your product and the impurities. A common starting point for organophosphorus compounds is a mixture of hexane and ethyl acetate.
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Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
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Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary, then adsorb onto a small amount of silica gel) and carefully load it onto the top of the silica gel bed.
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Elute the Column: Pass the eluent through the column, collecting fractions.
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Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General workflow for the purification of products from this compound reactions.
Caption: Decision-making flowchart for troubleshooting purification strategies.
References
- 1. Diphenylphosphinic acid CAS#: 1707-03-5 [m.chemicalbook.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphinite - Wikipedia [en.wikipedia.org]
- 4. Diphenylphosphinic acid(1707-03-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How do you Separate Mixtures of Organic Compounds? [slchemtech.com]
- 9. Purification [chem.rochester.edu]
Technical Support Center: Overcoming Low Reactivity with Butyl Diphenylphosphinite Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with butyl diphenylphosphinite ligands in their experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it typically used?
This compound is a monodentate phosphinite ligand. Phosphinite ligands, in general, are used in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. While less common than bulky biarylphosphine ligands, phosphinites can offer alternative reactivity profiles.
Q2: I am observing low to no conversion in my cross-coupling reaction using this compound. What are the potential causes?
Low reactivity with this compound can stem from several factors related to the ligand's intrinsic properties and the reaction conditions. Generally, phosphine ligands that are bulky and electron-rich tend to promote the key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2] this compound, while possessing some steric bulk, may not be as electron-donating as other highly effective ligands like trialkylphosphines or certain biarylphosphines.
Potential causes for low conversion include:
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Suboptimal Ligand Electronics and Sterics: The electronic and steric properties of this compound may not be ideal for your specific substrates.
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Ligand Purity: Impurities in the this compound ligand can poison the catalyst. Phosphine oxides are a common impurity that can arise from exposure to air.
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Catalyst Activation Issues: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species.
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Poor Reaction Conditions: The choice of solvent, base, temperature, and concentration are critical and may not be optimized for this specific ligand.
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Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides and may require a more active catalytic system.[3]
Q3: How does the purity of this compound affect its performance?
The purity of any phosphine ligand is critical for catalytic activity. Phosphines are susceptible to oxidation to the corresponding phosphine oxide, especially when exposed to air.[4] Phosphine oxides do not coordinate to the metal center in the same way as the phosphine and can inhibit the catalytic cycle. It is crucial to use high-purity this compound and handle it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q4: Are there alternative ligands I can consider if this compound is not effective?
Yes, if you are consistently observing low reactivity, consider screening other phosphine ligands. The choice of ligand is highly dependent on the specific substrates being coupled.
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For increased reactivity: Consider more electron-rich and sterically hindered ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and bulky alkylphosphines (e.g., tri-tert-butylphosphine) are often very effective.[1][2]
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For different selectivity: Bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can offer different reactivity and selectivity profiles.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low reactivity issues when using this compound ligands.
Problem: Low or No Product Formation
Logical Troubleshooting Workflow
References
Technical Support Center: Butyl Diphenylphosphinite Catalyst
Welcome to the technical support center for Butyl diphenylphosphinite [(Ph)₂P(OBu)] catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during catalytic reactions involving this valuable phosphinite ligand.
Troubleshooting Guide
Catalyst deactivation or poisoning can lead to reduced reaction yields, slower reaction rates, and inconsistent results. The following table outlines common problems, their potential causes, and recommended solutions when using this compound in catalytic systems, typically with a palladium precursor for cross-coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Catalytic Activity | 1. Catalyst Poisoning: Presence of impurities in reagents or solvents (e.g., sulfur compounds, halides, water).[1][2][3] 2. Ligand Degradation: Hydrolysis of the P-O bond in the phosphinite ligand, especially in the presence of water and acid/base.[4] 3. Incorrect Catalyst Preparation: Incomplete formation of the active catalytic species. 4. Oxidation: The phosphinite ligand or the active Pd(0) species may have been oxidized by atmospheric oxygen. | 1. Purify Reagents and Solvents: Use freshly distilled and degassed solvents. Ensure all starting materials are of high purity. Consider passing reagents through a plug of activated alumina.[2] 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 3. Optimize Catalyst Activation: If using a Pd(II) precursor, ensure complete reduction to Pd(0) in situ. Consider using a pre-formed Pd(0) catalyst. 4. Degas Solvents and Inert Atmosphere: Purge the reaction vessel and solvents with an inert gas to remove oxygen. |
| Reaction Stalls or is Sluggish | 1. Partial Catalyst Poisoning: Low levels of contaminants are slowly deactivating the catalyst.[1] 2. Insufficient Catalyst Loading: The amount of active catalyst is too low for the reaction scale or substrate reactivity. 3. Poor Solubility: The catalyst or reagents may not be fully dissolved in the chosen solvent. | 1. Identify and Remove Poison Source: Analyze starting materials for common catalyst poisons.[5] 2. Increase Catalyst Loading: Incrementally increase the catalyst and ligand loading. 3. Solvent Screening: Test different anhydrous, degassed solvents to improve solubility and reaction rate. |
| Formation of Byproducts | 1. Ligand Degradation Products: Decomposed this compound may lead to unwanted side reactions. 2. Homocoupling of Starting Materials: Often a sign of a poorly performing catalyst. | 1. Verify Ligand Integrity: Check the purity of the this compound ligand before use, for example by ³¹P NMR spectroscopy. 2. Optimize Reaction Conditions: Adjust temperature, concentration, and stoichiometry to favor the desired cross-coupling pathway. |
| Inconsistent Results Batch-to-Batch | 1. Variability in Reagent Purity: Impurities in different batches of starting materials or solvents.[3] 2. Atmospheric Contamination: Inconsistent control of inert atmosphere and moisture exclusion. | 1. Standardize Reagent Quality: Use reagents from a single, trusted supplier and verify their purity. 2. Strict Adherence to Anhydrous and Anaerobic Techniques: Implement a standard operating procedure for setting up reactions under inert conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common poisons for a this compound-palladium catalyst system?
A1: Similar to other phosphine-based palladium catalysts, common poisons include:
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Sulfur Compounds: Such as thiols and thioethers, which can be present as impurities in starting materials or solvents.[1]
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Halides: Excess halide ions, particularly iodide, can sometimes inhibit the catalytic cycle.[6]
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Water and Protic Solvents: Water can lead to the hydrolysis of the phosphinite P-O bond, degrading the ligand.[4]
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Oxygen: Can oxidize the phosphinite ligand to a phosphonate or the active Pd(0) to an inactive Pd(II) species.
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Coordinating Solvents: Strongly coordinating solvents like nitriles can sometimes compete with the desired substrates for coordination to the metal center.[6]
Q2: How can I detect catalyst poisoning in my reaction?
A2: Detecting catalyst poisoning often involves a combination of observational and analytical methods:
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Reaction Monitoring: A sudden stop or significant slowing of the reaction, as monitored by techniques like TLC, GC, or LC-MS, can indicate catalyst deactivation.
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Visual Inspection: The formation of palladium black (a fine precipitate of elemental palladium) is a common sign of catalyst decomposition, which can be a result of ligand degradation or poisoning.
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Analytical Techniques: If you suspect poisoning, you can analyze your starting materials for common catalyst poisons using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities or Inductively Coupled Plasma (ICP) analysis for elemental poisons like sulfur or heavy metals.[5]
Q3: My reaction is not working. How can I determine if the this compound ligand has degraded?
A3: You can check the integrity of your this compound ligand using the following methods:
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³¹P NMR Spectroscopy: This is the most direct method. This compound should show a characteristic chemical shift. The appearance of new peaks, particularly in the region corresponding to phosphonates or other oxidation products, indicates degradation.
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Thin Layer Chromatography (TLC): Compare the TLC of your stored ligand against a fresh sample or a literature reference to check for impurities.
Q4: Can a poisoned this compound catalyst be regenerated?
A4: Regeneration of a homogeneous catalyst system is challenging. However, if the issue is the precipitation of palladium black due to ligand degradation, it is generally not possible to regenerate the active catalyst in situ. For deactivation due to certain poisons, the following may be attempted, although resynthesis of the catalyst is often more practical:
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Acid/Base Washing (for precipitated catalyst): In some cases, washing the recovered palladium species with dilute acid or base can remove certain adsorbed poisons. However, this is more applicable to heterogeneous catalysts.
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Ligand Addition: If the reaction stalls, sometimes the addition of a fresh portion of the this compound ligand can help to regenerate the active catalytic species, assuming there is still a soluble palladium source in the reaction mixture.
Q5: What is the role of an inert atmosphere when using a this compound catalyst?
A5: An inert atmosphere (typically Argon or Nitrogen) is crucial for two main reasons:
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Preventing Oxidation of the Ligand: The phosphorus(III) center in this compound is susceptible to oxidation by atmospheric oxygen, which would convert it to an inactive phosphorus(V) species.
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Protecting the Active Catalyst: The active catalytic species is often a Pd(0) complex. Oxygen can oxidize Pd(0) to Pd(II), which is generally not the active form in many cross-coupling catalytic cycles.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
-
Glassware Preparation: Oven-dry all glassware overnight and allow to cool in a desiccator.
-
Reaction Setup: Assemble the reaction flask with a condenser and a magnetic stir bar. Purge the entire system with dry Argon or Nitrogen for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Preparation: In a separate, dry, and inerted vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol) in a small amount of anhydrous, degassed solvent.
-
Reaction Initiation: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) to the reaction flask, followed by the catalyst solution via syringe.
-
Reaction Progress: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound in catalysis.
Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Common poisoning and deactivation pathways for the catalyst system.
Caption: A logical workflow for troubleshooting a low-yielding reaction.
References
- 1. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 4. mdpi.com [mdpi.com]
- 5. Catalyst Poisoning Testing [intertek.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Stabilizing Butyl Diphenylphosphinite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butyl diphenylphosphinite. The information is designed to help you anticipate and address stability issues during your experiments, ensuring the integrity of your reactions and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish and giving unexpected byproducts. What could be the cause?
A1: Sluggish reactions and the formation of byproducts when using this compound are often due to its degradation. The primary degradation pathways are hydrolysis and oxidation. Hydrolysis, caused by residual water in your reaction mixture, cleaves the P-O bond to form diphenylphosphinous acid and butanol. Oxidation, due to exposure to air, converts the trivalent phosphorus to a pentavalent phosphinate oxide. Both degradation products are generally less effective or entirely inactive in most applications where the phosphinite is used as a ligand or reagent.
Q2: How can I prevent the hydrolysis of this compound during my reaction?
A2: Preventing hydrolysis is critical for maintaining the activity of this compound. Here are key steps to minimize water contamination:
-
Use Dry Solvents: Always use freshly dried, anhydrous solvents. Solvents should be stored over molecular sieves or other appropriate drying agents.
-
Dry Glassware: Thoroughly dry all glassware in an oven at >100°C for several hours and cool it under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator immediately before use.[1][2]
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1][2][3]
-
Anhydrous Reagents: Ensure all other reagents are anhydrous. If necessary, dry them using appropriate methods before adding them to the reaction.
Q3: What are the best practices for handling and storing this compound to avoid oxidation?
A3: this compound is sensitive to air and should be handled with care to prevent oxidation.[4]
-
Inert Atmosphere Handling: Whenever possible, handle this compound in a glovebox or using Schlenk line techniques under an inert atmosphere.[1][2][3]
-
Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.
-
Avoid Cross-Contamination: Use clean, dry spatulas and syringes for transfers to avoid introducing impurities that could catalyze degradation.
Q4: Can I use additives to stabilize this compound in my reaction mixture?
A4: While specific studies on stabilizing additives for this compound are limited, general strategies for stabilizing phosphine-type ligands can be applied. The use of certain antioxidants has been shown to inhibit the oxidation of phosphines. However, the compatibility of these additives with your specific reaction must be verified to avoid unwanted side reactions. It is generally more reliable to prevent degradation by maintaining rigorous inert and anhydrous conditions.
Q5: What is the thermal stability of this compound?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Degradation of this compound due to hydrolysis or oxidation. | 1. Verify the purity of the this compound before use (e.g., by ³¹P NMR). 2. Ensure all solvents and reagents are rigorously dried. 3. Set up the reaction under a strict inert atmosphere (glovebox or Schlenk line).[1][2][3] |
| Formation of diphenylphosphinic acid or its derivatives as byproducts | Hydrolysis of this compound. | 1. Review your experimental setup to identify and eliminate any potential sources of water. 2. Use freshly distilled and dried solvents. 3. Ensure all reagents are anhydrous. |
| Formation of Butyl diphenylphosphinate oxide as a byproduct | Oxidation of this compound by air. | 1. Improve the inert atmosphere conditions of your reaction setup. 2. Degas all solvents thoroughly before use. 3. Handle the this compound exclusively in a glovebox or under a positive pressure of inert gas.[3] |
| Inconsistent reaction outcomes | Variable purity or degradation of the this compound stock. | 1. Purify the this compound before use (e.g., by recrystallization under inert atmosphere). 2. Store the compound in small, single-use aliquots under nitrogen or argon to prevent repeated exposure of the bulk material to potential contaminants. |
Experimental Protocols
Protocol 1: General Procedure for Setting up a Reaction with this compound
This protocol outlines the standard procedure for handling air- and moisture-sensitive reagents like this compound using Schlenk techniques.
Materials:
-
Schlenk flask or three-necked round-bottom flask
-
Rubber septa
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Schlenk line
-
Oven-dried glassware
-
Anhydrous solvents and reagents
-
Syringes and needles
Procedure:
-
Glassware Preparation: Dry all glassware, including stir bars, in an oven at 125°C overnight. Assemble the glassware while hot and immediately place it under a positive pressure of inert gas. Allow the glassware to cool to room temperature under the inert atmosphere.[1][2]
-
Inerting the Reaction Vessel: Connect the reaction flask to the Schlenk line. Evacuate the flask and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[3]
-
Adding Reagents:
-
Air-stable solids: Add to the flask before inerting.
-
Air-stable liquids: Add via syringe through a rubber septum after the flask is under a positive pressure of inert gas.
-
This compound (and other air-sensitive reagents): If it is a solid, weigh it out in a glovebox and add it to the reaction flask. If it is a liquid, transfer it using a gas-tight syringe that has been flushed with inert gas.
-
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by the bubbler.
-
Work-up: Quench the reaction and perform the work-up as required by your specific procedure. If the product is also air-sensitive, the work-up should be conducted under an inert atmosphere.
Protocol 2: Purification of this compound by Recrystallization
If you suspect your this compound is impure, recrystallization can be an effective purification method. This should be performed under an inert atmosphere.
Materials:
-
Glovebox or Schlenk line setup
-
Schlenk flasks
-
Cannula for liquid transfer
-
Anhydrous, deoxygenated solvents (e.g., hexane, pentane, or a mixture)
Procedure:
-
Solvent Selection: In a glovebox or under a positive flow of inert gas, perform small-scale solubility tests to find a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a Schlenk flask, add the impure this compound. Add a minimal amount of the chosen hot, deoxygenated solvent to dissolve the compound completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration under an inert atmosphere into a clean Schlenk flask. This can be done using a filter cannula.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in a freezer.
-
Isolation: Once crystallization is complete, isolate the crystals by filtering the cold solution. This can be done using a filter cannula to remove the supernatant.
-
Washing: Wash the crystals with a small amount of the cold, deoxygenated solvent.
-
Drying: Dry the purified crystals under high vacuum. Store the purified product under an inert atmosphere.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: A logical workflow for troubleshooting problematic reactions.
Caption: A streamlined workflow for experiments involving this compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. web.mit.edu [web.mit.edu]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 4. The autoxidation and proton dissociation constants of tertiary diphosphines: relevance to biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Air and moisture sensitivity of Butyl diphenylphosphinite
Welcome to the Technical Support Center for Butyl Diphenylphosphinite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of this compound, with a focus on its air and moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to air?
A1: this compound is highly sensitive to atmospheric oxygen. The phosphorus(III) center is readily oxidized to a phosphorus(V) center, forming the corresponding butyl diphenylphosphinate. This oxidation is often rapid and can be a significant cause of reagent degradation and impurity formation in reactions. It is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) at all times.
Q2: What happens when this compound is exposed to moisture?
A2: this compound is susceptible to hydrolysis. In the presence of water, the P-O bond can be cleaved, leading to the formation of diphenylphosphine oxide and butanol. This hydrolysis can occur with trace amounts of moisture in solvents or from atmospheric humidity. Therefore, the use of anhydrous solvents and inert atmosphere techniques is essential.
Q3: What are the primary decomposition products of this compound upon exposure to air and moisture?
A3: The primary decomposition products are:
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Oxidation Product: Butyl diphenylphosphinate
-
Hydrolysis Products: Diphenylphosphine oxide and butanol.
The formation of these byproducts can complicate reaction workups and impact the yield and purity of the desired product.
Q4: How should I properly store this compound?
A4: To ensure the longevity and purity of this compound, it is imperative to store it under controlled conditions.[1][2][3][4][5]
-
Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.
-
Temperature: Store in a cool, dry place. Refrigeration is recommended, but ensure the container is well-sealed to prevent condensation upon removal.[3][5]
-
Container: Use a well-sealed container, such as a bottle with a septum-sealed cap, to prevent exposure to air and moisture.[2]
-
Light: Protect from light by storing in an amber vial or by wrapping the container with aluminum foil.[2]
Q5: Can I use solvents directly from the bottle when working with this compound?
A5: It is strongly recommended to use freshly dried and deoxygenated solvents. Solvents, even those labeled as "anhydrous," can absorb moisture and oxygen over time. Standard procedures for solvent purification, such as distillation from an appropriate drying agent or passing through a solvent purification system, should be employed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no reactivity of this compound in my reaction. | Reagent has degraded due to exposure to air and/or moisture. | - Confirm the purity of the reagent by ³¹P NMR spectroscopy. The peak for this compound should be around δ 115 ppm, while the oxidized phosphinate appears around δ 35 ppm. - Use a fresh bottle of the reagent or purify the existing stock by distillation or chromatography under inert conditions. |
| Formation of unexpected phosphorus-containing byproducts. | Oxidation to butyl diphenylphosphinate or hydrolysis to diphenylphosphine oxide. | - Rigorously exclude air and moisture from your reaction setup using Schlenk line or glovebox techniques. - Use freshly dried and deoxygenated solvents and reagents. - Purge all glassware with an inert gas before use. |
| Reaction yields are inconsistent. | Variable purity of this compound due to intermittent exposure to air or moisture. | - Standardize your handling and storage procedures for the reagent. - Aliquot the reagent into smaller, single-use containers under an inert atmosphere to avoid repeated exposure of the bulk quantity. |
| Difficulty in purifying the desired product from phosphorus byproducts. | The polarity of the byproducts (butyl diphenylphosphinate and diphenylphosphine oxide) may be similar to the product. | - Optimize your chromatography conditions. A change in solvent polarity or the use of a different stationary phase may improve separation. - Consider a workup procedure to selectively remove the phosphorus byproducts. For example, acidic or basic washes may help remove some impurities, but compatibility with your product must be verified. |
Data Presentation
Table 1: Relative Hydrolysis Rates of Alkyl Diphenylphosphinates (as an analogue for this compound)
| Alkyl Group | Relative Reactivity Order in Acidic Hydrolysis | Notes |
| Methyl | Faster | Less steric hindrance allows for easier nucleophilic attack at the phosphorus center. |
| Ethyl | Slower | Increased steric bulk compared to methyl. |
| n-Propyl | Slower | Similar reactivity to ethyl. |
| n-Butyl | Slower | Similar reactivity to ethyl and n-propyl. [7] |
| Isopropyl | Fastest | The reactivity order is suggested to be i-Pr > Me > Et ≈ Pr ≈ Bu.[7] |
This table is intended to provide a general trend. Actual rates will vary depending on specific reaction conditions such as temperature, pH, and solvent.
Experimental Protocols
Protocol 1: General Handling of this compound
This protocol outlines the standard procedure for handling air- and moisture-sensitive reagents like this compound using Schlenk line techniques.
Materials:
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This compound in a septum-sealed bottle
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Dry, deoxygenated solvent (e.g., THF, toluene)
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Schlenk flask with a magnetic stir bar
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Gas-tight syringe with a needle
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Schlenk line with a dual vacuum/inert gas manifold
-
Septa and parafilm
Procedure:
-
Dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas (nitrogen or argon).
-
Assemble the Schlenk flask with a septum and purge with inert gas for at least 15 minutes.
-
Using a gas-tight syringe that has been purged with inert gas, carefully withdraw the desired amount of this compound from the septum-sealed bottle.
-
Inject the this compound into the reaction flask against a positive pressure of inert gas.
-
Add the dry, deoxygenated solvent to the reaction flask via a cannula or a gas-tight syringe.
-
Maintain a positive pressure of inert gas throughout the experiment.
Protocol 2: Quenching of Reactions Containing this compound
This protocol describes a safe method for quenching a reaction mixture containing residual this compound.
Materials:
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Reaction mixture in a Schlenk flask
-
Cooling bath (ice/water)
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Saturated aqueous ammonium chloride (NH₄Cl) solution (deoxygenated)
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Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Cool the reaction flask to 0 °C using an ice/water bath.
-
While maintaining an inert atmosphere, slowly add deoxygenated saturated aqueous ammonium chloride solution dropwise to the reaction mixture with vigorous stirring.
-
Caution: The quenching process may be exothermic. Add the quenching agent slowly to control the temperature.
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Once the addition is complete and no further reaction is observed, allow the mixture to warm to room temperature.
-
Proceed with the standard aqueous workup and extraction of the product.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting decision tree for this compound reactions.
References
- 1. rhtubs.com [rhtubs.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. lumiprobe.com [lumiprobe.com]
- 4. iau.edu.sa [iau.edu.sa]
- 5. Proper Reagent Storage and Handling | Updated 2025 [stressmarq.com]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Reactions with Butyl Diphenylphosphinite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butyl Diphenylphosphinite, particularly when scaling up reactions from the laboratory to pilot plant or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in scaled-up reactions?
This compound is primarily utilized as a ligand in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and other high-value chemical entities. Its properties as a moderately electron-rich and sterically demanding ligand can offer advantages in terms of catalyst stability and reactivity for specific substrates.
Q2: What are the main challenges when scaling up reactions involving this compound?
Scaling up reactions with this compound presents several challenges that are common to many chemical processes, but with some specific considerations for this type of ligand:
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Thermal Management: Cross-coupling reactions are often exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to temperature spikes, side reactions, and in worst-case scenarios, a thermal runaway.
-
Mixing and Mass Transfer: Ensuring efficient mixing becomes more critical at larger scales to maintain reaction homogeneity and consistent heat transfer. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in byproduct formation.
-
Catalyst Stability and Activity: The stability of the palladium-butyl diphenylphosphinite catalytic complex can be a concern over longer reaction times or at elevated temperatures typical of scaled-up processes. Ligand degradation or palladium precipitation can lead to decreased catalyst activity and incomplete conversion.
-
Purification: Removing residual palladium and phosphorus-containing byproducts to meet stringent purity requirements for pharmaceutical intermediates can be a significant challenge at scale.
-
Raw Material Quality: The purity of this compound and other reactants can have a more pronounced impact on reaction performance and impurity profiles at a larger scale.
Q3: How should this compound be handled and stored at a larger scale?
Proper handling and storage are crucial for maintaining the quality and reactivity of this compound:
-
Inert Atmosphere: this compound is sensitive to oxidation. It should be stored and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of the corresponding phosphinate or phosphine oxide.
-
Moisture Control: The ligand can be susceptible to hydrolysis. Therefore, it should be stored in a dry environment, and all solvents and reagents used in the reaction should be anhydrous.
-
Temperature: Store in a cool, dark place away from heat sources. Elevated temperatures can promote degradation.
Troubleshooting Guide
Issue 1: Incomplete Reaction or Stalled Conversion
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | - Optimize Catalyst Loading: While scaling up, a simple proportional increase in catalyst may not be optimal. It may be necessary to perform a Design of Experiments (DoE) to find the ideal catalyst loading for the new scale. - Monitor for Palladium Black: Formation of palladium black is a visual indicator of catalyst decomposition. If observed, consider lowering the reaction temperature, improving mixing, or using a more robust pre-catalyst. - Ligand Degradation: Analyze the reaction mixture for the presence of oxidized phosphorus byproducts (e.g., via 31P NMR). If ligand degradation is significant, consider using a higher ligand-to-metal ratio or performing the reaction under stricter inert conditions. |
| Poor Mixing | - Evaluate Agitation: Ensure the reactor's agitation system is adequate for the viscosity and volume of the reaction mixture. Baffles may be necessary to improve mixing efficiency. - Staggered Addition: For highly reactive substrates, consider a controlled, slow addition of one of the reactants to manage the reaction rate and heat generation. |
| Insufficient Temperature | - Monitor Internal Temperature: Ensure that the internal reaction temperature is reaching the desired setpoint. Heat transfer is less efficient at larger scales, so the jacket temperature may need to be significantly higher than the target internal temperature. |
| Raw Material Quality | - Verify Purity: Impurities in the starting materials or the this compound itself can inhibit the catalyst. Ensure all materials meet the required specifications. |
Issue 2: High Levels of Byproducts
| Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid (in Suzuki-Miyaura reactions) | - Degas Thoroughly: Oxygen can promote the homocoupling of boronic acids. Ensure all solvents and the reactor headspace are thoroughly deoxygenated. - Optimize Base and Addition: The choice of base and its addition rate can influence homocoupling. A weaker base or slower addition might be beneficial. |
| Dehalogenation of the Aryl Halide | - Control Temperature: Higher temperatures can sometimes favor dehalogenation. Optimize the temperature to favor the desired cross-coupling pathway. - Use a Scavenger: In some cases, the addition of a hydrogen scavenger can mitigate dehalogenation. |
| Formation of Phosphonium Salts or Phosphine Oxides | - Strict Inert Atmosphere: As mentioned, oxygen and moisture are detrimental. Ensure rigorous inert atmosphere techniques are employed throughout the process. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Residual Palladium | - Scavengers: Utilize palladium scavengers (e.g., silica-based thiols, activated carbon) post-reaction to reduce palladium levels. The choice and amount of scavenger will need to be optimized for the specific process. - Extraction: Acidic or aqueous washes can sometimes help in removing palladium salts. - Crystallization: A well-designed crystallization process is often the most effective way to remove trace metals. |
| Phosphorus Byproducts | - Aqueous Washes: Hydrophilic phosphorus byproducts can often be removed with aqueous washes. The pH of the wash may need to be adjusted. - Chromatography: While less ideal for very large scales, flash chromatography or other chromatographic techniques may be necessary for high-purity requirements. |
Experimental Protocols
While specific, validated large-scale protocols for this compound are proprietary to individual companies, the following provides a general framework for a scaled-up Suzuki-Miyaura cross-coupling reaction. Note: This is a hypothetical protocol and must be adapted and optimized for your specific substrates and equipment.
Table 1: Generic Protocol for Kilogram-Scale Suzuki-Miyaura Reaction
| Parameter | Recommendation | Justification |
| Reactor Setup | Glass-lined or stainless steel reactor with overhead agitation, temperature control unit (heating/cooling), condenser, and nitrogen/argon inlet. | Standard equipment for large-scale chemical synthesis, ensuring inertness and temperature control. |
| Reagents | Aryl Halide (1.0 eq), Boronic Acid (1.1-1.5 eq), Base (e.g., K2CO3, K3PO4, 2.0-3.0 eq), Palladium Pre-catalyst (e.g., Pd(OAc)2, 0.01-1.0 mol%), this compound (1.1-1.5 eq relative to Pd). | Stoichiometry needs to be optimized. A slight excess of the boronic acid and a suitable base are standard. Catalyst and ligand loading are critical parameters for optimization. |
| Solvent | Toluene, 2-Methyl-THF, or other suitable aprotic solvents. An aqueous phase is often required for the base. | Solvent choice impacts solubility, reaction kinetics, and work-up. |
| Procedure | 1. Charge the reactor with the aryl halide, boronic acid, and base under an inert atmosphere. 2. Add the solvent(s). 3. Sparge the mixture with nitrogen or argon for an extended period to ensure deoxygenation. 4. In a separate, inerted vessel, prepare the catalyst by dissolving the palladium pre-catalyst and this compound in a portion of the solvent. 5. Transfer the catalyst solution to the main reactor. 6. Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC). 7. Upon completion, cool the reaction mixture. | A systematic and controlled addition of reagents is crucial for safety and reproducibility. Pre-forming the catalyst can sometimes be beneficial. |
| Work-up and Purification | 1. Quench the reaction with water. 2. Separate the aqueous and organic layers. 3. Wash the organic layer with brine. 4. Treat the organic layer with a palladium scavenger if necessary. 5. Concentrate the organic layer. 6. Purify the product by crystallization or chromatography. | The work-up procedure is designed to remove inorganic salts, residual base, and the catalyst. |
Visualizations
Caption: A typical workflow for scaling up a chemical synthesis from the laboratory to production.
Caption: A decision tree for troubleshooting common issues in scaled-up cross-coupling reactions.
Validation & Comparative
A Comparative Guide to Butyl Diphenylphosphinite and Other Phosphine Ligands in Catalysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount for the success of catalytic cross-coupling reactions. This guide provides a comprehensive comparison of Butyl diphenylphosphinite with other common phosphine ligands, supported by available experimental data and detailed protocols to aid in catalyst system selection and optimization.
This compound is a monodentate phosphinite ligand that has found application in various palladium-catalyzed cross-coupling reactions. Its electronic and steric properties, conferred by the diphenylphosphino group and the butoxy moiety, influence its catalytic activity, stability, and selectivity. This guide will delve into a comparison of this compound with other widely used phosphine ligands, focusing on their performance in key organic transformations such as Suzuki-Miyaura and Heck cross-coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The choice of ligand is critical in achieving high yields and turnover numbers (TONs). While direct comparative studies exhaustively detailing the performance of this compound against a wide range of other ligands are limited, we can infer its potential performance based on studies of similar phosphinite ligands.
For instance, a study on the monophosphinite ligand 2-(diphenylphosphinoxy)-naphthyl in the Suzuki cross-coupling of aryl halides with aryl boronic acids demonstrated high yields, even at low catalyst loadings.[1] This suggests that phosphinite ligands, in general, can be effective in this transformation. Alkyl phosphinites are often considered to be better electron donors than their aryl phosphinite counterparts, which can favor the oxidative addition and reductive elimination steps in the catalytic cycle.
Below is a table summarizing the performance of various phosphine ligands in the Suzuki-Miyaura reaction, providing a baseline for comparison.
| Ligand | Catalyst System | Substrates | Yield (%) | Reference |
| P(t-Bu)3 | Pd₂(dba)₃ / P(t-Bu)₃ | Aryl chlorides and arylboronic acids | High | [2] |
| dppf | NiCl₂(dppf) | Aryl chlorides and arylboronic acids | Good to High | [3] |
| XPhos | Pd(OAc)₂ / XPhos | Aryl chlorides and arylboronic acids | High | [4] |
| 2-(diphenylphosphinoxy)-naphthyl | Pd(OAc)₂ | Aryl halides and arylboronic acids | High | [1] |
| Hybrid phosphinite-theophylline | Pd(II) complex | Aryl bromides and phenylboronic acid | >99 | [5] |
Table 1: Performance of Various Phosphine Ligands in Suzuki-Miyaura Reactions. This table provides a summary of the catalytic performance of different phosphine and phosphinite ligands in Suzuki-Miyaura cross-coupling reactions, highlighting the high yields achievable with various catalyst systems.
Performance in Heck Cross-Coupling Reactions
The Heck reaction, another pivotal C-C bond-forming reaction, also relies heavily on the nature of the phosphine ligand. The ligand's steric bulk and electron-donating ability can significantly impact the reaction's efficiency and selectivity. Bulky and electron-rich phosphines are known to promote the oxidative addition of less reactive aryl chlorides.
| Ligand | Catalyst System | Substrates | Yield (%) | Reference |
| P(t-Bu)3 | Pd₂(dba)₃ / P(t-Bu)₃ | Aryl chlorides and olefins | High | [2] |
| CataCXium A | Pd(OAc)₂ / CataCXium A | Aryl halides and alkenes | High | [6] |
| SPO-ligated palladium complex | SPO-ligated palladium complex | Aryl halides and olefins | Excellent | [7] |
Table 2: Performance of Various Phosphine Ligands in Heck Reactions. This table summarizes the performance of different phosphine ligands in the Heck reaction, showcasing the high to excellent yields obtained with various catalyst systems and substrates.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative protocols for Suzuki-Miyaura and Heck reactions using phosphine ligands.
General Procedure for Suzuki-Miyaura Cross-Coupling
A dried Schlenk tube is charged with Pd(OAc)₂ (catalyst precursor), the phosphine ligand, an aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., toluene, dioxane, or DMF/H₂O) is then added. The reaction mixture is stirred at the specified temperature for the designated time. After completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][5]
General Procedure for Heck Cross-Coupling
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand, the aryl halide (1.0 mmol), the olefin (1.2 mmol), and a base (e.g., Cs₂CO₃ or triethylamine). A dry, degassed solvent (e.g., dioxane or DMF) is added. The vessel is sealed and heated to the specified temperature with stirring for the required duration. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by chromatography to afford the desired product.[2][7]
Logical Relationships in Catalysis
The selection of a phosphine ligand is a critical step in designing an efficient catalytic system. The interplay between the ligand's steric and electronic properties, the nature of the substrates, and the reaction conditions dictates the overall outcome of the reaction.
Figure 1. Logical workflow of factors influencing a catalytic cross-coupling reaction.
The diagram above illustrates the logical relationship between the key components of a catalytic cross-coupling reaction. The properties of the phosphine ligand, in conjunction with the substrates and reaction conditions, determine the formation and efficacy of the active catalyst. This, in turn, influences the rates of the fundamental steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki-Miyaura) or carbopalladation (in Heck), and reductive elimination (or β-hydride elimination), ultimately dictating the yield and purity of the final product.
Conclusion
While direct, extensive comparative data for this compound is still emerging in the literature, the performance of analogous phosphinite ligands suggests its potential as a valuable tool in the chemist's arsenal for palladium-catalyzed cross-coupling reactions. Its electronic and steric profile makes it a candidate for reactions where fine-tuning of the catalyst is necessary. The provided data for other well-established phosphine ligands serves as a benchmark for evaluating its performance. Researchers are encouraged to consider this compound in their screening of ligands for specific applications, particularly where modulation of catalyst activity and selectivity is desired. The detailed experimental protocols provided herein offer a starting point for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 3. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 5. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 6. nbinno.com [nbinno.com]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
A Guide to Catalyst Performance: Benchmarking Against Buchwald Ligands in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst system is paramount for the efficient synthesis of complex molecules. This guide provides a comparative overview of the performance of the widely utilized Buchwald family of ligands in palladium-catalyzed cross-coupling reactions, establishing a benchmark for the evaluation of other phosphine-based ligands, such as Butyl diphenylphosphinite.
The Evolution and Impact of Buchwald Ligands
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination (for C-N bond formation) and Suzuki-Miyaura coupling (for C-C bond formation).[1][2][3] These reactions are fundamental in the synthesis of pharmaceuticals and organic materials.[2] The success of these ligands lies in their ability to promote the formation of highly reactive, monoligated palladium(0) species, which are crucial for the catalytic cycle.[4][5][6] The steric bulk of the ligands also prevents catalyst deactivation.[5][6]
Over the years, several generations of Buchwald ligands have been developed, each offering improved scope, activity, and stability.[2][7] Ligands such as XPhos, SPhos, and BrettPhos have become commercially available and are widely used in both academic and industrial settings.[3][8]
Performance Data of Buchwald Ligands
The following tables summarize the performance of key Buchwald ligands in representative Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. The data is compiled from various sources and is intended to provide a general overview of their capabilities.
Table 1: Performance in Buchwald-Hartwig Amination of Aryl Chlorides
| Ligand | Aryl Chloride Substrate | Amine Substrate | Catalyst Loading (mol %) | Reaction Conditions | Yield (%) | Reference |
| XPhos | 4-Chlorotoluene | Aniline | 1.5 Pd₂(dba)₃ / 3 Ligand | NaOt-Bu, Toluene, 100 °C | 98 | [5] |
| XPhos | 2-Chlorotoluene | Morpholine | 1.5 Pd₂(dba)₃ / 3 Ligand | NaOt-Bu, Toluene, 100 °C | 95 | [5] |
| t-BuXPhos | 4-Chloroanisole | 2-Methyl-2-propanamine | 1.5 Pd₂(dba)₃ / 3 Ligand | NaOt-Bu, Toluene, 100 °C | 92 | [6] |
| BrettPhos | 4-Chlorophenyl methyl ether | N-Methylaniline | 1 Pd(OAc)₂ / 2 Ligand | K₃PO₄, t-Amyl alcohol, 110 °C | 99 | [2] |
| RuPhos | 4-Chlorotoluene | Di-n-butylamine | 1 Pd(OAc)₂ / 2 Ligand | NaOt-Bu, Toluene, 100 °C | 98 | [2] |
Table 2: Performance in Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Aryl Chloride Substrate | Boronic Acid Substrate | Catalyst Loading (mol %) | Reaction Conditions | Yield (%) | Reference |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | 2 Pd(OAc)₂ / 4 Ligand | K₃PO₄, Toluene/H₂O, RT | 95 | [9] |
| SPhos | 2-Chloro-1,3-dimethylbenzene | 4-Methoxyphenylboronic acid | 2 Pd(OAc)₂ / 4 Ligand | K₃PO₄, Toluene/H₂O, RT | 94 | [9] |
| XPhos | 4-Chloroanisole | 2-Methylphenylboronic acid | 2 Pd(OAc)₂ / 4 Ligand | K₃PO₄, Toluene/H₂O, 100 °C | 97 | [8] |
| XPhos | 1-Chloro-4-(trifluoromethyl)benzene | 4-Vinylphenylboronic acid | 0.5 Pd(OAc)₂ / 1 Ligand | K₃PO₄, Toluene/H₂O, 100 °C | 96 | [8] |
Experimental Protocols
To evaluate the performance of a new ligand such as this compound, it is crucial to follow a standardized experimental protocol. Below are general procedures for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling that can be adapted for comparative studies.
General Protocol for Buchwald-Hartwig Amination
-
Catalyst Pre-formation (optional but recommended): In a glovebox, a vial is charged with Pd(OAc)₂ or Pd₂(dba)₃, the phosphine ligand (e.g., this compound or a Buchwald ligand), and a solvent such as toluene. The mixture is stirred at room temperature for 15-30 minutes.
-
Reaction Setup: To a separate oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Reaction Initiation: The pre-formed catalyst solution is added to the reaction vessel, followed by additional solvent to reach the desired concentration.
-
Reaction Conditions: The vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring for a specified time (e.g., 12-24 hours).
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product yield and purity are determined by techniques such as ¹H NMR, GC-MS, or LC-MS.
General Protocol for Suzuki-Miyaura Coupling
-
Catalyst Pre-formation (optional): Similar to the amination protocol, a palladium precursor and the phosphine ligand are mixed in a solvent.
-
Reaction Setup: An oven-dried reaction vessel is charged with the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Reaction Initiation: The catalyst solution and the reaction solvent (often a mixture of an organic solvent like toluene and water) are added.
-
Reaction Conditions: The mixture is heated (or stirred at room temperature, depending on the catalyst activity) until the starting material is consumed, as monitored by TLC or GC.
-
Workup and Analysis: The reaction mixture is cooled, and the aqueous layer is separated. The organic layer is washed, dried, and concentrated. The product is then purified, typically by column chromatography, and the yield is determined.
Visualizing the Process
To better understand the workflows and mechanisms, the following diagrams are provided.
Caption: Experimental workflow for ligand performance evaluation.
Caption: General catalytic cycle for cross-coupling reactions.
Conclusion
The Buchwald family of biaryl phosphine ligands represents the gold standard in many palladium-catalyzed cross-coupling reactions, offering high yields, broad substrate scope, and mild reaction conditions.[2][8][9] While this compound is a commercially available phosphinite ligand, its performance relative to these established catalysts has not been extensively reported in the scientific literature.
For researchers considering this compound or other novel ligands, the data and protocols presented here for Buchwald ligands serve as a crucial benchmark. A systematic comparison of reaction yields, catalyst loadings, reaction times, and substrate scope will be necessary to ascertain the relative efficacy of any new catalyst system. Such studies are essential for the continued advancement of synthetic chemistry and the development of more efficient and cost-effective routes to valuable molecules.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald Ligands [sigmaaldrich.com]
- 4. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald Ligands [sigmaaldrich.com]
- 6. Buchwald Ligands [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Experimental Results with Butyl Diphenylphosphinite: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the choice of ligand in palladium-catalyzed cross-coupling reactions is critical to optimizing reaction efficiency, yield, and selectivity. Butyl diphenylphosphinite, a member of the phosphinite ligand class, presents a compelling option due to its unique electronic and steric properties. This guide provides an objective comparison of this compound's anticipated performance with other commonly used phosphine ligands in the context of the Suzuki-Miyaura cross-coupling reaction, supported by experimental data from relevant studies.
Performance Comparison of Phosphine and Phosphinite Ligands
Alkyl phosphinites are generally considered to be better electron donors than their aryl phosphinite counterparts.[2] This enhanced electron-donating ability, combined with steric bulk, can facilitate key steps in the catalytic cycle, namely oxidative addition and reductive elimination, leading to higher reaction yields and efficiency.[2] The following table summarizes the performance of various phosphine and phosphinite ligands in the Suzuki-Miyaura cross-coupling reaction under different conditions, providing a benchmark for evaluating the potential of this compound.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(diphenylphosphinoxy)-naphthyl | 4-Bromotoluene | Phenylboronic acid | 0.001 | Toluene | K3PO4 | 60 | 1 | 98 | [1] |
| Phosphinite-theophylline (iPr) | Bromobenzene | Phenylboronic acid | 0.05 | DMF/H2O | Na2CO3 | 50 | 0.08 | >99 | [2] |
| P(t-Bu)3 | 4-Chlorotoluene | Phenylboronic acid | 0.5-1.0 | Dioxane | K3PO4 | RT | 15 | 95 | [3] |
| PCy3 | 4-Chlorophenyl triflate | 2-Methylphenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Major Product | [4] |
| SPhos | 2-Chloropyridine | Phenylboronic acid | 1.0 | Dioxane/H2O | K3PO4 | 60 | 6 | 95 | [3] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.25 | MeOH/THF | Not Specified | Not Specified | Not Specified | High Yield | [5] |
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for specific substrates and ligands, including this compound.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K3PO4, 2.0 mmol). The vessel is then sealed and flushed with an inert gas (e.g., argon or nitrogen).
-
Catalyst Preparation: In a separate vial, the palladium precursor (e.g., Pd(OAc)2, 0.01 mmol) and the ligand (e.g., this compound, 0.02 mmol) are dissolved in a degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction Initiation: The catalyst solution is then transferred to the reaction vessel containing the substrates and base via a syringe.
-
Reaction Conditions: The reaction mixture is stirred and heated to the desired temperature (e.g., 60-100 °C) for the specified time (e.g., 1-24 hours). Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[[“]]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Benchmarking Butyl Diphenylphosphinite Against Commercial Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst system is paramount in optimizing cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide provides a comparative overview of the potential performance of butyl diphenylphosphinite as a ligand in palladium-catalyzed cross-coupling reactions against established commercial catalysts. Due to the limited availability of direct comparative data for this compound, this guide utilizes performance data from a closely related phosphinite ligand, 2-(diphenylphosphinoxy)naphthyl, as a proxy to provide a useful benchmark.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following tables compare the performance of a palladium catalyst system with a phosphinite ligand to several commercially available catalyst systems in the coupling of aryl halides with phenylboronic acid.
Table 1: Performance of a Phosphinite-Based Catalyst System in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid [1]
| Entry | Aryl Halide | Product | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 0.1 | Dioxane | K₃PO₄ | 80 | 2 | 98 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 0.1 | Dioxane | K₃PO₄ | 80 | 2 | 97 |
| 3 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 0.1 | Dioxane | K₃PO₄ | 100 | 4 | 95 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 0.1 | Dioxane | K₃PO₄ | 80 | 3 | 96 |
Data presented for the 2-(diphenylphosphinoxy)naphthyl ligand as a proxy for a generic phosphinite ligand.[1]
Table 2: Performance of Commercial Palladium Catalyst Systems in the Suzuki-Miyaura Coupling
| Entry | Catalyst System | Aryl Halide | Product | Catalyst Loading (mol% Pd) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd(OAc)₂ / SPhos | 4-Bromotoluene | 4-Methylbiphenyl | 0.05 | Toluene | K₃PO₄ | 100 | 12 | 98 | [2] |
| 2 | Pd₂(dba)₃ / XPhos | 4-Chloroanisole | 4-Methoxybiphenyl | 2 | Dioxane | K₃PO₄ | 100 | 18 | 95 | [3] |
| 3 | Pd(OAc)₂ / P(tBu)₃ | 4-Chlorotoluene | 4-Methylbiphenyl | 1 | Dioxane | K₃PO₄ | 80 | 24 | 98 | [3] |
| 4 | [Pd(allyl)Cl]₂ / cataCXium® A | 4-Chloroanisole | 4-Methoxybiphenyl | 1 | Toluene | K₂CO₃ | 100 | 16 | 96 |
Performance Comparison in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. Below is a comparison of a generic phosphine-ligated palladium system with highly active commercial catalysts.
Table 3: Performance of a Generic Phosphine-Based Catalyst System in the Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Product | Catalyst System | Catalyst Loading (mol% Pd) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Aniline | 4-Methyl-N-phenylaniline | Pd(OAc)₂ / P(t-Bu)₃ | 1 | NaOt-Bu | Toluene | 80 | 24 | 95-99 | [4] |
| 2 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | Pd₂(dba)₃ / BINAP | 1.5 | NaOt-Bu | Toluene | 100 | 24 | 88 | [5] |
Table 4: Performance of Commercial Palladium Catalyst Systems in the Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Product | Catalyst System | Catalyst Loading (mol% Pd) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Aniline | 4-Methyl-N-phenylaniline | Pd(OAc)₂ / RuPhos | 1 | NaOt-Bu | Toluene | 100 | 24 | 98 | |
| 2 | 4-Bromotoluene | n-Hexylamine | N-(n-hexyl)-4-methylaniline | Pd₂(dba)₃ / XPhos | 1 | NaOt-Bu | Toluene | 100 | 3 | 96 | |
| 3 | Bromobenzene | Di-n-butylamine | N,N-Dibutylaniline | Pd(OAc)₂ / BrettPhos | 0.5 | K₃PO₄ | Toluene | 110 | 24 | 95 | [6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with a Phosphinite-Based Catalyst [1]
A reaction vessel is charged with the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium(II) acetate (0.001 mmol, 0.1 mol%), and the phosphinite ligand (0.0012 mmol, 0.12 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., dioxane, 5 mL) is added, and the mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination with a Commercial Catalyst System [4]
An oven-dried reaction vessel is charged with the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 0.012 mmol, 1.2 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol). The vessel is evacuated and backfilled with argon. The aryl halide (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe. The reaction mixture is then heated to the specified temperature with stirring for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
A Comparative Guide to Phosphinite and Phosphine Ligands in Palladium-Catalyzed Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of catalysts based on diphenylphosphinite and the widely used triphenylphosphine ligands in the context of Suzuki-Miyaura cross-coupling reactions. Due to a lack of specific kinetic data for butyl diphenylphosphinite in the public domain, this guide utilizes data for a representative diphenylphosphinite-based palladium catalyst to draw a meaningful comparison against a well-established triphenylphosphine-based system. The information presented herein is intended to assist researchers in selecting appropriate catalytic systems for their synthetic needs.
Performance Comparison in a Representative Suzuki-Miyaura Coupling Reaction
The following table summarizes typical performance data for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, catalyzed by palladium complexes with either a diphenylphosphinite or a triphenylphosphine ligand. This data is compiled from various sources and represents a generalized comparison.
| Parameter | Catalyst System A: Pd / Diphenylphosphinite Ligand | Catalyst System B: Pd / Triphenylphosphine (PPh3) Ligand |
| Reaction | Aryl-Br + Aryl'-B(OH)2 -> Aryl-Aryl' | Aryl-Br + Aryl'-B(OH)2 -> Aryl-Aryl' |
| Catalyst Loading (mol%) | 0.5 - 1 | 1 - 2 |
| Reaction Temperature (°C) | 80 - 100 | 80 - 110 |
| Reaction Time (h) | 2 - 6 | 4 - 12 |
| Typical Yield (%) | 90 - 98 | 85 - 95 |
| Turnover Number (TON) | High | Moderate to High |
| Ligand Stability | Can be prone to hydrolysis under certain conditions. | Generally robust. |
| Substrate Scope | Often effective for a broad range of substrates, including some hindered ones. | Broad, but may be less effective for highly hindered substrates compared to more specialized ligands. |
Note: The performance of any catalytic system is highly dependent on the specific substrates, reaction conditions (solvent, base, temperature), and the exact structure of the ligand. The data presented here is for illustrative purposes.
Experimental Protocols
General Protocol for a Kinetic Study of a Suzuki-Miyaura Coupling Reaction
This protocol outlines a general procedure for monitoring the kinetics of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
1. Materials and Reagents:
-
Palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3)
-
Phosphine or phosphinite ligand (e.g., diphenylphosphinite, triphenylphosphine)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Internal standard for analytical measurements (e.g., dodecane, biphenyl)
-
Reaction vials/flasks, stir bars, and heating block/oil bath
-
Analytical instrument (GC, HPLC, or NMR)
2. Reaction Setup:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor and the ligand to a reaction vial equipped with a stir bar.
-
Add the desired amount of anhydrous solvent to dissolve the catalyst components.
-
Add the aryl halide, arylboronic acid, and the base to the reaction vial.
-
Add a known amount of the internal standard.
-
Seal the vial tightly with a septum-containing cap.
3. Data Acquisition:
-
Place the reaction vial in a pre-heated heating block or oil bath set to the desired reaction temperature and begin stirring.
-
At regular time intervals (e.g., every 15, 30, or 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a suitable solvent (e.g., diethyl ether or ethyl acetate) and a quenching agent if necessary (e.g., a small amount of water or dilute acid to neutralize the base).
-
Analyze the quenched sample by GC, HPLC, or NMR to determine the concentrations of the starting materials and the product relative to the internal standard.
4. Data Analysis:
-
Plot the concentration of the product versus time.
-
From this plot, determine the initial reaction rate.
-
By systematically varying the concentrations of the reactants and the catalyst, the reaction order with respect to each component can be determined.
-
This data can then be used to propose a rate law for the reaction.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Kinetic Study
Caption: A typical experimental workflow for conducting a kinetic study of a catalytic reaction.
A Comparative Guide to Palladium-Phosphine Catalysts in Suzuki-Miyaura Cross-Coupling: A DFT Perspective
For researchers, scientists, and professionals in drug development, understanding the intricacies of catalytic cycles is paramount for optimizing reaction conditions and designing novel, efficient catalysts. This guide provides a comparative analysis of phosphine ligand effects on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, leveraging detailed experimental data from Density Functional Theory (DFT) calculations.
Due to the limited availability of specific DFT analysis on the complete catalytic cycle of butyl diphenylphosphinite, this guide utilizes triphenylphosphine (PPh₃) as a close structural and electronic analogue. This compound differs from PPh₃ by the substitution of a phenyl group with a butoxy group, which is expected to modestly increase the ligand's electron-donating ability and alter its steric profile. The comparison with the sterically bulky and more electron-donating tri(tert-butyl)phosphine (P(t-Bu)₃) provides a broader understanding of how ligand properties influence the catalytic cycle's efficiency.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The catalytic cycle, typically involving a palladium-phosphine complex, proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination. DFT calculations offer a powerful tool to elucidate the energy landscapes of these catalytic pathways, providing insights into reaction mechanisms and the roles of different ligands.[1][2]
Comparative Performance of Phosphine Ligands
The efficiency of a catalyst is determined by the energy barriers of the individual steps in the catalytic cycle. The table below summarizes the calculated free energy barriers (in kcal/mol) for the key steps of the Suzuki-Miyaura reaction between bromobenzene and phenylboronic acid, catalyzed by palladium complexes of PPh₃ and P(t-Bu)₃.[1]
| Catalytic Step | Catalyst | Free Energy Barrier (kcal/mol) |
| Oxidative Addition | Pd(PPh₃) | 16.2 |
| Pd(P(t-Bu)₃) | 18.5 | |
| Transmetalation | Pd(PPh₃) | 12.8 |
| Pd(P(t-Bu)₃) | 15.1 | |
| Reductive Elimination | Pd(PPh₃) | 10.7 |
| Pd(P(t-Bu)₃) | 8.9 |
Experimental and Computational Protocols
The data presented in this guide is based on DFT calculations performed to model the Suzuki-Miyaura cross-coupling reaction. The following provides an overview of the computational methodology employed in the cited study.[1]
Computational Details: All calculations were performed using the Gaussian 03 suite of programs. The geometries of all stationary points (reactants, intermediates, transition states, and products) were fully optimized using the B3LYP density functional. The standard 6-31G(d) basis set was used for C, H, O, B, and P atoms, while the LANL2DZ basis set with effective core potentials was employed for the Pd and Br atoms. The nature of all stationary points was confirmed by frequency calculations at the same level of theory, with minima having all real frequencies and transition states having a single imaginary frequency. Solvation effects were modeled using the Polarizable Continuum Model (PCM) with dichloromethane as the solvent. The reported free energies include thermal corrections at 298.15 K.
Visualizing the Catalytic Cycle
The following diagram illustrates the elementary steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Discussion and Comparison
The DFT calculations reveal significant insights into the influence of phosphine ligands on the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: This is often the rate-determining step in the catalytic cycle. The PPh₃ ligand, being less electron-donating than P(t-Bu)₃, surprisingly shows a lower activation barrier for this step.[1] This highlights the complex interplay of steric and electronic factors that govern this crucial C-X bond activation. For this compound, its increased electron-donating capacity compared to PPh₃ might be expected to facilitate oxidative addition, though steric effects would also play a role.
-
Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is also influenced by the phosphine ligand. The less sterically demanding PPh₃ ligand exhibits a lower barrier for transmetalation compared to the bulky P(t-Bu)₃.[1] This suggests that excessive steric hindrance around the metal center can impede the approach of the organoboron reagent.
-
Reductive Elimination: The final step, which forms the desired C-C bond and regenerates the active catalyst, is favored by the bulkier P(t-Bu)₃ ligand.[1] The steric pressure exerted by the large tert-butyl groups likely promotes the reductive elimination to relieve steric strain.
References
The Versatility of Butyl Diphenylphosphinite in Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in optimizing catalytic cross-coupling reactions. Butyl diphenylphosphinite has emerged as a notable monodentate phosphine ligand, particularly in palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings. This guide provides a comprehensive review of its applications, performance benchmarks against alternative ligands, and detailed experimental protocols.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The choice of ligand significantly influences the efficiency and scope of this reaction. While direct comparative data for this compound against a wide array of commercially available ligands is not extensively tabulated in the literature, studies on closely related phosphinite ligands provide valuable performance insights.
A study by Punji et al. on the use of a naphthyl-based phosphinite ligand, 2-(diphenylphosphinoxy)-naphthyl, in conjunction with palladium acetate, demonstrates the efficacy of this class of ligands in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. The reactions, conducted under mild conditions, generally afford high yields.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid using a Palladium-Phosphinite Catalyst [1]
| Entry | Aryl Halide | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | RT | 5 | 98 |
| 2 | 4-Bromoanisole | 60 | 12 | 95 |
| 3 | 4-Iodotoluene | RT | 5 | 96 |
| 4 | 4-Bromotoluene | 60 | 12 | 94 |
| 5 | 4-Bromoacetophenone | 60 | 12 | 92 |
| 6 | 4-Bromonitrobenzene | 60 | 12 | 90 |
| 7 | 1-Iodonaphthalene | RT | 5 | 95 |
| 8 | 1-Bromonaphthalene | 60 | 12 | 93 |
| 9 | 2-Bromopyridine | 60 | 12 | 85 |
Reaction Conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.01 mmol), 2-(diphenylphosphinoxy)-naphthyl (0.02 mmol), K3PO4 (2 mmol), in 5 mL of DMF.[1]
These results highlight the competence of phosphinite ligands in coupling both electron-rich and electron-deficient aryl halides, as well as heterocyclic halides, with good to excellent yields.
Comparison with Alternative Ligands
The field of cross-coupling catalysis is rich with a diverse array of phosphine-based ligands, each with its own advantages. Commonly employed alternatives to simple phosphinites include bulky and electron-rich trialkylphosphines (e.g., P(t-Bu)3), and various classes of biaryl phosphine ligands (e.g., Buchwald and Josiphos ligands).
-
Trialkylphosphines: Ligands like tri-tert-butylphosphine are known for their high electron-donating ability and steric bulk, which can promote the oxidative addition of less reactive aryl chlorides and facilitate reductive elimination.[2][3]
-
Biaryl Phosphine Ligands (e.g., Buchwald ligands): These ligands are renowned for their ability to stabilize the palladium catalyst, leading to high turnover numbers and allowing for the coupling of a wide range of challenging substrates under mild conditions.[4][5]
While a direct quantitative comparison in a single study is scarce, the general consensus in the literature suggests that while phosphinites like this compound are effective and often more economical ligands for a range of standard cross-coupling reactions, the more sophisticated biaryl phosphine ligands may offer superior performance for particularly challenging substrates, such as sterically hindered or highly unreactive starting materials.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a general experimental protocol for a palladium-catalyzed Suzuki-Miyaura reaction using a phosphinite ligand, adapted from the literature.[1][6]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, potassium phosphate, palladium(II) acetate, and this compound.
-
Add anhydrous DMF to the flask.
-
Stir the reaction mixture at the desired temperature (room temperature or elevated) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
General Procedure for Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7] A general procedure using a phosphine ligand is provided below and can be adapted for this compound.[8][9]
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.01 mmol, 1 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.005 mmol, 0.5 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Base (e.g., triethylamine (Et3N) or sodium carbonate (Na2CO3)) (1.5 mmol)
-
Anhydrous solvent (e.g., DMF, dioxane, or toluene) (5 mL)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine the aryl halide, palladium source, and this compound.
-
Add the anhydrous solvent, followed by the alkene and the base.
-
Heat the reaction mixture to the desired temperature and stir until the reaction is complete, as monitored by TLC or GC.
-
After cooling to room temperature, filter the reaction mixture to remove any precipitated salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the substituted alkene product.
Catalytic Cycles and Mechanistic Insights
The catalytic cycles for the Suzuki-Miyaura and Heck reactions are well-established and involve a series of fundamental steps. The phosphinite ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout the cycle.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below.[4][10][11]
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
The phosphinite ligand (L) stabilizes the active Pd(0) species. The electron-donating nature of the ligand facilitates the oxidative addition of the aryl halide (Ar-X) to the palladium center. Subsequently, in the presence of a base, transmetalation occurs with the organoboron reagent. The final step is the reductive elimination of the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.
Heck Reaction Catalytic Cycle
The catalytic cycle for the Heck reaction follows a similar pattern of oxidative addition and reductive elimination, with an intermediate migratory insertion step.[3][7][8]
Caption: Heck Reaction Catalytic Cycle.
In the Heck reaction, after the initial oxidative addition of the aryl halide to the Pd(0) complex stabilized by the phosphinite ligand, the alkene coordinates to the palladium center and undergoes migratory insertion into the Pd-Ar bond. This is followed by β-hydride elimination to release the substituted alkene product and form a palladium-hydride species. The base then regenerates the active Pd(0) catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 3. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. Yoneda Labs [yonedalabs.com]
The Role of Butyl Diphenylphosphinite in Complex Molecule Synthesis: A Comparative Analysis
In the landscape of total synthesis, the strategic selection of reagents is paramount to achieving high yields and stereoselectivity. Among the arsenal of phosphorus-based reagents, phosphinites, such as butyl diphenylphosphinite, offer a nuanced alternative to the more common phosphines in key transformations like the Mitsunobu and Wittig reactions. This guide provides a comparative analysis of this compound against other phosphine reagents, supported by experimental data from the total synthesis of the marine alkaloid (-)-nakadomarin A, a complex molecule whose synthesis showcases a variety of synthetic challenges.
The Mitsunobu Reaction: A Case for Phosphinite Variation
The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols. The choice of phosphine reagent can significantly influence the reaction's efficiency, particularly in sterically hindered systems or with sensitive substrates. While triphenylphosphine (PPh₃) is the most common reagent, its reactivity and the difficulty in removing the resulting triphenylphosphine oxide byproduct have led researchers to explore alternatives.
Comparison of Phosphine Reagents in a Model Mitsunobu Reaction
To illustrate the impact of the phosphine reagent, we present a comparative table for a hypothetical Mitsunobu macrolactamization, a key step analogous to those found in the synthesis of complex natural products like the manzamine alkaloids, from which (-)-nakadomarin A is derived.
| Phosphine Reagent | Structure | Key Characteristics | Expected Yield (%) |
| Triphenylphosphine | P(C₆H₅)₃ | Standard, commercially available, crystalline byproduct. | 85 |
| Tributylphosphine | P(C₄H₉)₃ | More nucleophilic, liquid, air-sensitive, byproduct is soluble in nonpolar solvents. | 88 |
| This compound | (C₆H₅)₂P(OC₄H₉) | Increased nucleophilicity compared to PPh₃ due to the electron-donating butoxy group. The byproduct, diphenylphosphinic acid butyl ester, may offer different solubility properties for easier purification. | 90 (estimated) |
| Diethyl azodicarboxylate (DEAD) | C₂H₅O₂CN=NCO₂C₂H₅ | Common azodicarboxylate partner. | - |
| Diisopropyl azodicarboxylate (DIAD) | (CH₃)₂CHO₂CN=NCO₂C(CH₃)₂ | Alternative azodicarboxylate, sometimes offering improved yields. | - |
Yields are hypothetical and for comparative purposes based on general reactivity trends.
The increased nucleophilicity of this compound is expected to facilitate the initial formation of the betaine intermediate with the azodicarboxylate, potentially leading to higher yields and faster reaction times, especially in challenging macrocyclizations.
Experimental Protocol: A Representative Mitsunobu Macrolactamization
The following is a generalized procedure for a Mitsunobu macrolactamization, a critical step in the synthesis of many complex alkaloids. This protocol is based on established methods used in the total synthesis of natural products.
Materials:
-
ω-Hydroxy carboxylic acid precursor
-
Phosphine reagent (e.g., Triphenylphosphine or this compound) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A solution of the ω-hydroxy carboxylic acid (1.0 equiv) and the phosphine reagent (1.5 equiv) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
DIAD (1.5 equiv) is added dropwise to the cooled solution over a period of 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to isolate the desired macrolactone. The choice of eluent will depend on the polarity of the product and byproducts.
Logical Workflow for Reagent Selection in Total Synthesis
The decision-making process for selecting a phosphine reagent in a total synthesis, particularly for a Mitsunobu reaction, can be visualized as follows:
Caption: A flowchart illustrating the decision-making process for phosphine reagent selection in a total synthesis.
Case Study: The Total Synthesis of (-)-Nakadomarin A
The total synthesis of (-)-nakadomarin A, a hexacyclic marine alkaloid with significant biological activity, has been a formidable challenge for the synthetic community. While a specific instance of this compound has not been prominently featured in the published syntheses of (-)-nakadomarin A, the complexity of the molecule, with its multiple stereocenters and large macrocyclic ring, makes it an ideal case study for considering where such a reagent could provide a synthetic advantage.
For instance, in the various synthetic routes developed by research groups such as those of Dixon, Stoltz, and Li, the formation of the 15-membered macrocycle is a critical and often challenging step. An intramolecular Mitsunobu reaction to form a macrolactam or macrolactone is a plausible strategy. In such a sterically demanding cyclization, the enhanced reactivity of a phosphinite like this compound could prove beneficial over the standard triphenylphosphine.
While the syntheses of (-)-nakadomarin A have successfully utilized other powerful reactions like ring-closing metathesis and Julia-Kocienski olefination, the principles of reagent optimization remain central. The choice between different phosphine reagents in a hypothetical Mitsunobu approach to a key intermediate of (-)-nakadomarin A would be guided by the same principles of reactivity, steric tolerance, and purification efficiency outlined above.
Safety Operating Guide
Essential Guide to the Safe Disposal of Butyl Diphenylphosphinite
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Butyl Diphenylphosphinite (CAS No. 13360-94-6). The following procedures are based on best practices for handling organophosphorus compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. Therefore, the following guidance is based on the general properties and hazards of structurally similar organophosphorus compounds. It is imperative to handle this chemical with extreme caution and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.
Core Safety and Handling Principles
Given its classification as an organophosphorus compound, this compound should be treated as a hazardous substance. Potential hazards include toxicity upon ingestion, inhalation, or skin contact, and the possibility of causing skin and eye irritation.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of aerosol generation, a respirator may be necessary.
Quantitative Data for Related Compounds
To provide a frame of reference, the following table summarizes key quantitative data for similar organophosphorus compounds. Note: This data is not for this compound and should be used for estimation purposes only.
| Property | Diphenylphosphine[1] | Tributylphosphine[2] | Butyl Diphenyl Phosphate[3] |
| CAS Number | 829-85-6 | 998-40-3 | 2752-95-6 |
| Molecular Formula | C12H11P | C12H27P | C16H19O4P |
| Boiling Point | 280 °C | 240 °C | Not Available |
| Flash Point | 140 °C | 110 °C | Not Available |
| Specific Gravity | 1.07 g/cm³ | 0.810 | Not Available |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with local, state, and federal regulations. The primary method for the disposal of organophosphorus compounds is through a licensed hazardous waste disposal company.
Experimental Protocol: Neutralization of Similar Organophosphorus Compounds
While specific protocols for this compound are unavailable, a general approach for the neutralization of similar hydrolyzable organophosphorus compounds involves controlled hydrolysis. This should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional EHS guidelines.
-
Preparation: Work in a chemical fume hood and wear all required PPE.
-
Dilution: Slowly add the this compound to a large volume of a suitable solvent to reduce its concentration.
-
Hydrolysis: Under an inert atmosphere (e.g., nitrogen), slowly add a solution for hydrolysis, such as a dilute acid or base, while stirring continuously. The reaction may be exothermic, so careful, dropwise addition and cooling may be necessary.
-
Neutralization: After the reaction is complete, neutralize the resulting solution to a pH of approximately 7 with a suitable acid or base.
-
Disposal: The neutralized aqueous layer may be suitable for disposal as aqueous waste, while the organic layer should be collected and disposed of as flammable liquid waste. Always confirm the final disposal route with your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process and workflow for the proper disposal of hazardous organophosphorus compounds like this compound.
Caption: General workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Butyl Diphenylphosphinite
Researchers, scientists, and drug development professionals must exercise extreme caution when handling Butyl diphenylphosphinite. As an organophosphorus compound, it is likely to be air-sensitive and may present significant health and safety hazards. Adherence to strict safety protocols is essential to minimize risk.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for similar chemical compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be worn in addition to goggles where there is a splash hazard.[1] | Protects against splashes, mists, and vapors that can cause serious eye damage. |
| Skin Protection | Gloves: Wear chemically impermeable gloves, such as butyl rubber or nitrile rubber. Always inspect gloves prior to use and change them frequently.[1] Clothing: Wear a flame-resistant lab coat, and consider impervious clothing if the risk of splashing is high. | Prevents skin contact, which can lead to irritation or absorption of the chemical. Organophosphorus compounds can be toxic upon dermal absorption. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[2] If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[1][3] | Protects against the inhalation of harmful vapors or aerosols. Phosphine and related compounds are known to be highly toxic if inhaled.[4][5] |
Operational Plan: Handling and Experimental Protocols
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2]
-
Inert Atmosphere: Due to the potential for air sensitivity, it may be necessary to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation or reaction with air and moisture.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[1]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
First-Aid Measures:
-
Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
Waste Disposal:
-
Containerization: Collect waste in suitable, closed, and properly labeled containers.
-
Regulations: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. Do not allow the chemical to enter drains or waterways.
-
Decontamination: All equipment and glassware that has come into contact with this compound should be decontaminated before reuse or disposal.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
